Colchicine-d6
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2,2-trideuterio-N-[(7S)-1,2,3-trimethoxy-9-oxo-10-(trideuteriomethoxy)-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO6/c1-12(24)23-16-8-6-13-10-19(27-3)21(28-4)22(29-5)20(13)14-7-9-18(26-2)17(25)11-15(14)16/h7,9-11,16H,6,8H2,1-5H3,(H,23,24)/t16-/m0/s1/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKHMKGGTNLKSZ-BLYUGYDFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC([2H])([2H])[2H])OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and Isotopic Purity Analysis of Colchicine-d6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Colchicine-d6, a deuterated internal standard crucial for the accurate quantification of colchicine in various biological matrices. This document details the synthetic pathways, experimental protocols, and analytical methodologies required for the preparation and characterization of high-purity this compound.
Introduction
Colchicine, a naturally occurring alkaloid, is a widely used therapeutic agent for gout and other inflammatory conditions. Accurate monitoring of its pharmacokinetic and pharmacodynamic profiles is essential for optimizing therapeutic outcomes and minimizing toxicity. Stable isotope-labeled internal standards, such as this compound, are indispensable for precise quantification of colchicine using mass spectrometry-based bioanalytical methods. The incorporation of deuterium atoms results in a mass shift, allowing for clear differentiation between the analyte and the internal standard without significantly altering their physicochemical properties.
This guide outlines a plausible and commonly employed synthetic strategy for this compound and provides detailed protocols for its isotopic purity assessment by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Synthesis of this compound
The synthesis of this compound (d-N-(S)-1,2,3,10-tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide) typically involves a two-step process starting from the natural product colchicine. The strategy focuses on the introduction of two trideuteromethyl (-CD3) groups at the N-acetyl and a C-ring methoxy position.
A logical synthetic approach involves:
-
N-Deacetylation of Colchicine: The acetyl group of colchicine is removed to yield N-deacetylcolchicine.
-
N-Acetylation with Deuterated Acetic Anhydride: The resulting primary amine is then acylated using acetic anhydride-d6 to introduce the first trideuteromethyl group.
-
O-Demethylation: Selective demethylation of one of the methoxy groups, typically at the C-10 position on the tropolone ring, to yield a phenolic precursor.
-
O-Methylation with a Deuterated Methylating Agent: The phenol is then methylated using a deuterated methyl source, such as methyl iodide-d3, to install the second trideuteromethyl group.
Below is a diagrammatic representation of this synthetic pathway.
Figure 1: Synthetic Pathway for this compound.
Experimental Protocols
2.1.1. Step 1: N-Deacetylation of Colchicine
This procedure describes the acid-catalyzed hydrolysis of the acetamido group of colchicine.
-
Materials: Colchicine, Hydrochloric acid (2 M), Methanol, Sodium bicarbonate solution (saturated), Dichloromethane.
-
Procedure:
-
Dissolve colchicine in methanol in a round-bottom flask.
-
Add 2 M hydrochloric acid to the solution.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 8.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude N-deacetylcolchicine.
-
Purify the crude product by column chromatography on silica gel.
-
2.1.2. Step 2: N-Acetylation with Acetic Anhydride-d6
This step introduces the first trideuterated acetyl group.
-
Materials: N-deacetylcolchicine, Acetic anhydride-d6, Pyridine (or another suitable base), Dichloromethane.
-
Procedure:
-
Dissolve N-deacetylcolchicine in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add pyridine to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride-d6 to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Colchicine-d3 (N-acetyl-d3).
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
-
2.1.3. Step 3 & 4: O-Demethylation and O-Methylation-d3
These steps introduce the second deuterated methyl group at the C-10 position.
-
Materials: Colchicine-d3 (N-acetyl-d3), Boron tribromide (BBr3) or other suitable demethylating agent, Methyl iodide-d3, Potassium carbonate (or another suitable base), Acetone or DMF, Dichloromethane.
-
Procedure (O-Demethylation):
-
Dissolve Colchicine-d3 in dry dichloromethane under an inert atmosphere and cool to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of BBr3 in dichloromethane.
-
Stir the reaction at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature.
-
Quench the reaction by carefully adding methanol.
-
Remove the solvent under reduced pressure and purify the resulting 10-O-demethyl-colchicine-d3 by chromatography.
-
-
Procedure (O-Methylation-d3):
-
Dissolve the purified 10-O-demethyl-colchicine-d3 in acetone or DMF.
-
Add potassium carbonate and methyl iodide-d3.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) overnight.
-
Monitor the reaction by TLC.
-
After completion, filter off the base and concentrate the filtrate.
-
Purify the crude this compound by column chromatography to obtain the final product.
-
Synthesis Data Summary
| Step | Reactant | Product | Typical Yield (%) | Purity (%) |
| 1 | Colchicine | N-Deacetylcolchicine | 70-85 | >95 |
| 2 | N-Deacetylcolchicine | Colchicine-d3 (N-acetyl-d3) | 80-90 | >98 |
| 3 & 4 | Colchicine-d3 | This compound | 60-75 | >99 |
Isotopic Purity Analysis
The determination of the isotopic purity of this compound is critical to ensure its suitability as an internal standard. The primary analytical techniques for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
LC-MS/MS Analysis
LC-MS/MS is a highly sensitive and specific method for determining the isotopic distribution and quantifying the levels of unlabeled and partially labeled species.
Figure 2: LC-MS/MS Workflow for Isotopic Purity Analysis.
3.1.1. Experimental Protocol
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Colchicine (unlabeled): m/z 400.2 -> 358.2
-
Colchicine-d3: m/z 403.2 -> 361.2
-
This compound: m/z 406.2 -> 364.2
-
-
Instrument Parameters: Source temperature, gas flows, and collision energies should be optimized for maximum sensitivity.
-
-
Data Analysis:
-
Acquire data for the this compound sample.
-
Integrate the peak areas for the MRM transitions of this compound and any detected unlabeled or partially deuterated species.
-
Calculate the isotopic purity as the percentage of the peak area of the fully deuterated species relative to the sum of the peak areas of all isotopic species.
-
3.1.2. LC-MS/MS Data Summary
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Isotopic Distribution (%) |
| Colchicine (d0) | 400.2 | 358.2 | < 0.1 |
| Colchicine-d3 | 403.2 | 361.2 | < 1.0 |
| This compound | 406.2 | 364.2 | > 98.0 |
Quantitative NMR (qNMR) Analysis
qNMR is a powerful primary analytical method for determining the purity and isotopic enrichment of compounds without the need for an identical reference standard.
Figure 3: qNMR Workflow for Isotopic Purity Analysis.
3.2.1. Experimental Protocol
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample.
-
Accurately weigh a known amount of a high-purity, certified internal standard (e.g., maleic acid, dimethyl sulfone) that has a proton signal in a clear region of the spectrum.
-
Dissolve both the sample and the internal standard in a known volume of a suitable deuterated solvent (e.g., DMSO-d6, Chloroform-d).
-
-
NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Relaxation Delay (d1): A long relaxation delay is crucial for accurate quantification (typically 5-7 times the longest T1 relaxation time of the protons of interest).
-
Number of Scans: Sufficient scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the 1H NMR spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate the signals corresponding to the residual protons on the deuterated methyl groups of this compound and a known signal from the internal standard.
-
Calculate the chemical purity using the integral values, the number of protons for each signal, the molar masses, and the weights of the sample and the internal standard.
-
Determine the isotopic enrichment by comparing the integrals of the residual proton signals at the deuterated positions to the integrals of non-deuterated protons in the molecule.
-
3.2.2. qNMR Data Summary
| Parameter | Typical Value |
| Chemical Purity | > 99% |
| Isotopic Enrichment (at N-acetyl) | > 98% |
| Isotopic Enrichment (at C10-methoxy) | > 98% |
| Overall Isotopic Purity | > 98% |
Conclusion
The synthesis and rigorous analysis of this compound are essential for its use as a reliable internal standard in bioanalytical applications. The synthetic route outlined in this guide, involving N-deacetylation, deuterated N-acetylation, O-demethylation, and deuterated O-methylation, provides a viable pathway to high-purity this compound. Subsequent analysis by LC-MS/MS and qNMR confirms the chemical and isotopic purity, ensuring the accuracy and precision of quantitative studies of colchicine. The detailed protocols and data presented herein serve as a valuable resource for researchers and professionals in the fields of drug metabolism, pharmacokinetics, and clinical chemistry.
A Technical Guide to the Stability and Storage of Colchicine-d6
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Colchicine-d6. The information herein is intended to support researchers, scientists, and drug development professionals in ensuring the integrity and reliability of this compound in their studies. This guide includes a summary of quantitative stability data, detailed experimental protocols for stability-indicating analytical methods, and visualizations of relevant biological pathways and experimental workflows.
Introduction
This compound is a deuterated analog of colchicine, a naturally occurring alkaloid widely used in the treatment of gout and other inflammatory conditions. Its primary mechanism of action involves the inhibition of microtubule polymerization by binding to tubulin.[1] This disruption of the cytoskeleton interferes with various cellular processes, including mitosis, and inflammatory pathways such as neutrophil adhesion and recruitment, and inflammasome activation.[1] this compound is frequently utilized as an internal standard in pharmacokinetic and bioanalytical studies for the accurate quantification of colchicine in biological matrices. Given its critical role in research and development, understanding the stability and optimal storage conditions of this compound is paramount to ensure the accuracy and reproducibility of experimental results.
Recommended Storage and Stability
Proper storage is crucial for maintaining the chemical integrity of this compound. The following table summarizes the recommended storage conditions and observed long-term stability.
| Parameter | Recommendation | Stability Period |
| Temperature | -20°C | ≥ 4 years |
| Light | Protect from light | Not specified |
| Form | Solid | Not specified |
Table 1: Recommended Storage Conditions and Long-Term Stability of this compound.
Forced Degradation Studies
Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. While specific quantitative forced degradation data for this compound is limited, studies on its non-deuterated counterpart, colchicine, provide valuable insights into its degradation profile. The chemical stability of this compound is expected to be comparable to that of colchicine.
The following table summarizes the results from forced degradation studies on colchicine under various stress conditions.
| Stress Condition | Reagents and Duration | Temperature | Observed Degradation |
| Acid Hydrolysis | 0.5 N HCl, 2 hours | 60°C | 9.14% |
| Alkaline Hydrolysis | 0.5 N NaOH, 2 hours | 60°C | 11.41% |
| Oxidative | 3% H₂O₂, 2 hours | Room Temperature | Stable |
| Thermal | - | 80°C, 1 hour | Stable |
| Photolytic | UV light | Not specified | Stable |
Table 2: Summary of Forced Degradation Studies on Colchicine.[2][3]
These studies indicate that colchicine is most susceptible to degradation under alkaline and, to a lesser extent, acidic conditions. It demonstrates good stability against oxidative, thermal, and photolytic stress.[2][3]
Experimental Protocols
Accurate assessment of this compound stability relies on validated, stability-indicating analytical methods. Below are detailed protocols for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods suitable for this purpose.
Stability-Indicating HPLC-UV Method
This method is designed for the quantification of colchicine and the separation of its degradation products.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 column (100 x 3 mm, 2.6 µm).[3]
-
Mobile Phase: A mixture of acetonitrile and 5 mM ammonium formate buffer (pH 3.5) in a 40:60 (v/v) ratio.[3]
-
Flow Rate: 0.25 mL/min.[3]
-
Column Temperature: 40°C.[3]
-
Injection Volume: 20 µL.[3]
-
Detection Wavelength: 254 nm and 350 nm.[3]
-
Procedure:
-
Prepare standard solutions of this compound in the mobile phase.
-
Prepare samples from forced degradation studies, diluted with the mobile phase to an appropriate concentration.
-
Inject the samples and standards into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent compound.
-
LC-MS/MS Method for Quantification in Biological Matrices
This method is suitable for the sensitive quantification of this compound, often used as an internal standard, in plasma samples.
-
Instrumentation: Liquid Chromatograph coupled with a Tandem Mass Spectrometer.
-
Column: C18 column (e.g., Innoval C18, 125mm x 4.6mm, 5µ).
-
Mobile Phase: Gradient elution using 10mM Ammonium Acetate and Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Colchicine: 400.400 -> 358.300
-
This compound (ISTD): 406.400 -> 362.000
-
-
Sample Preparation (Solid Phase Extraction):
-
To 0.5 mL of plasma, add 50 µL of the internal standard (this compound) working solution.
-
Add 200 µL of 0.02% formic acid and vortex.
-
Load the sample onto a pre-conditioned Strata X 1cc/30mg solid-phase extraction cartridge.
-
Wash the cartridge with 1.0 mL of water.
-
Elute the analytes with 0.5 mL of the mobile phase.
-
Inject the eluate into the LC-MS/MS system.
-
Visualizations
The following diagrams illustrate the mechanism of action of colchicine and a typical workflow for a forced degradation study.
Caption: Mechanism of action of colchicine.
Caption: Forced degradation experimental workflow.
References
A Technical Guide to Colchicine-d6: Sourcing and Certificate of Analysis
For researchers, scientists, and drug development professionals utilizing Colchicine-d6, ensuring the quality and consistency of this stable isotope-labeled internal standard is paramount for accurate analytical and pharmacokinetic studies. This guide provides an in-depth overview of reputable suppliers and a detailed breakdown of a typical Certificate of Analysis (CoA) for this compound, complete with experimental protocols and workflow visualizations.
Reputable Suppliers of this compound
Several chemical suppliers specialize in providing high-purity stable isotope-labeled compounds for research purposes. The following companies are recognized suppliers of this compound:
-
LGC Standards: A prominent supplier of reference standards, they offer this compound for pharmaceutical analytical testing.[1]
-
Cayman Chemical: Provides this compound intended for use as an internal standard in quantification by GC- or LC-MS.[2][3]
-
Veeprho: A leading supplier of impurity reference standards, Veeprho offers immediately available this compound.[4]
-
Clearsynth: A manufacturer and exporter of this compound that provides a Certificate of Analysis with their product.[5]
-
Simson Pharma Limited: A supplier of a range of colchicine-related compounds and impurities.[6]
These suppliers typically provide the product for research use only and not for human or veterinary use.[2][7]
Understanding the Certificate of Analysis
A Certificate of Analysis is a critical document that provides detailed information about the quality and purity of a specific batch of this compound. The following table summarizes the key quantitative data typically found on a CoA.
| Parameter | Typical Specification | Analytical Method |
| Chemical Identity | ||
| Chemical Name | (S)-N-(1,2,3-Trimethoxy-10-(methoxy-d3)-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide-2,2,2-d3[7] | Conforms to structure |
| CAS Number | 1217651-73-4[1][3][4][5] | - |
| Molecular Formula | C22H19D6NO6[1][3][7] | - |
| Molecular Weight | 405.5 g/mol [3][7] | Mass Spectrometry |
| Purity | ||
| Chromatographic Purity | >95% (HPLC)[1] or >90%[7] | High-Performance Liquid Chromatography (HPLC) |
| Isotopic Purity | ≥99% deuterated forms (d1-d6)[3] | Mass Spectrometry |
| Physical Properties | ||
| Appearance | Off-White to Light Yellow Solid | Visual Inspection |
| Solubility | Chloroform: Slightly Soluble, Methanol: Slightly Soluble[3] | Solubility Test |
| Storage and Handling | ||
| Long-term Storage | Store at 2-8 °C in a well-closed container[7] | - |
| Handling and Transit | 25-30 °C in a well-closed container[7] | - |
Experimental Protocols for Quality Control
The following are representative experimental protocols for key analyses performed on this compound to ensure its quality.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Objective: To determine the chromatographic purity of this compound.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Mobile Phase: A gradient mixture of acetonitrile and water.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Detection: UV at 254 nm.
-
Procedure:
-
Prepare a standard solution of this compound in methanol.
-
Inject the solution into the HPLC system.
-
Run the gradient program to separate this compound from any impurities.
-
The purity is calculated by dividing the peak area of this compound by the total peak area of all components.
-
Mass Spectrometry (MS) for Identity and Isotopic Purity
-
Objective: To confirm the molecular weight and determine the isotopic purity of this compound.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Procedure:
-
Infuse a dilute solution of this compound in a suitable solvent (e.g., methanol with 0.1% formic acid) into the mass spectrometer.
-
Acquire the mass spectrum over a relevant m/z range.
-
Confirm the presence of the expected molecular ion peak for this compound (m/z ~406.2).
-
Analyze the isotopic distribution to confirm the incorporation of six deuterium atoms and calculate the percentage of deuterated forms.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Objective: To confirm the chemical structure of this compound.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl3) or deuterated methanol (CD3OD).
-
Procedure:
-
Dissolve a small amount of this compound in the deuterated solvent.
-
Acquire a 1H-NMR spectrum.
-
The spectrum should be consistent with the structure of this compound, showing the absence of signals corresponding to the deuterated positions.
-
Visualizing Workflows and Pathways
To better illustrate the processes involved in ensuring the quality of this compound and its mechanism of action, the following diagrams are provided.
References
- 1. This compound | CAS 1217651-73-4 | LGC Standards [lgcstandards.com]
- 2. This compound - Cayman Chemical [bioscience.co.uk]
- 3. caymanchem.com [caymanchem.com]
- 4. veeprho.com [veeprho.com]
- 5. clearsynth.com [clearsynth.com]
- 6. This compound | CAS No- 1217651-73-4 | Simson Pharma Limited [simsonpharma.com]
- 7. cleanchemlab.com [cleanchemlab.com]
An In-depth Technical Guide to Colchicine-d6 for Microtubule Dynamics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colchicine, a naturally occurring alkaloid isolated from the autumn crocus (Colchicum autumnale), has long been a cornerstone in microtubule research. Its potent ability to disrupt microtubule dynamics has made it an invaluable tool for studying the myriad cellular processes dependent on a functional cytoskeleton, including cell division, intracellular transport, and cell motility. Colchicine-d6, a deuterated analog of colchicine, offers researchers a powerful alternative with potential advantages in terms of metabolic stability and reduced toxicity, making it a subject of growing interest in both fundamental research and drug development.
This technical guide provides an in-depth exploration of this compound, focusing on its core applications in microtubule dynamics research. It details the compound's mechanism of action, presents quantitative data on its biological effects, and offers comprehensive experimental protocols for its use in the laboratory.
Core Concepts: Mechanism of Action
Colchicine exerts its biological effects primarily by binding to tubulin, the heterodimeric protein subunit of microtubules. This interaction disrupts the dynamic instability of microtubules, which is crucial for their function.
Key aspects of the mechanism include:
-
Binding to Tubulin Dimers: Colchicine binds to a specific site on β-tubulin, forming a stable tubulin-colchicine complex. This binding site is located at the interface between the α- and β-tubulin subunits.
-
Inhibition of Polymerization: The tubulin-colchicine complex can then incorporate into the growing ends of microtubules. This incorporation "poisons" the microtubule end, sterically hindering the addition of subsequent tubulin dimers and effectively capping the microtubule.[1] This leads to a suppression of microtubule growth.
-
Induction of Depolymerization: At higher concentrations, colchicine promotes the depolymerization of existing microtubules. The loss of the stabilizing GTP cap and the inherent instability of the microtubule lattice lead to its disassembly.
-
Cell Cycle Arrest: The disruption of the mitotic spindle, a microtubule-based structure essential for chromosome segregation, leads to cell cycle arrest in the G2/M phase.[2][3] This antimitotic activity is a hallmark of colchicine's action.
-
Induction of Apoptosis: Prolonged cell cycle arrest and cellular stress resulting from microtubule disruption ultimately trigger programmed cell death, or apoptosis.[4][5]
Advantages of Deuteration: The Case for this compound
Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, can significantly alter the pharmacokinetic properties of a drug molecule. While direct comparative studies on the biological activity of this compound are limited, the general principles of deuteration and some specific research suggest potential benefits:
-
Increased Metabolic Stability: The carbon-deuterium bond is stronger than the carbon-hydrogen bond. This "kinetic isotope effect" can slow down the rate of metabolic processes, particularly those involving cytochrome P450 enzymes.[6] A study on deuterated colchicine liposomes demonstrated reduced drug toxicity and an improved anti-tumor response, supporting the potential for a better therapeutic window.[6]
-
Reduced Production of Toxic Metabolites: By slowing metabolism, deuteration can reduce the formation of potentially toxic metabolites.
-
Internal Standard in Quantification: Due to its identical chemical properties but different mass, this compound is widely used as an internal standard for the accurate quantification of colchicine in biological samples using mass spectrometry.
Quantitative Data
The following tables summarize key quantitative data for colchicine, providing a baseline for researchers working with this compound. It is important to note that the potency of this compound is expected to be comparable to that of colchicine, although slight variations may exist due to the effects of deuteration.
Table 1: Inhibition of Tubulin Polymerization
| Compound | Assay System | IC50 | Reference |
| Colchicine | In vitro tubulin polymerization | ~1 µM | [7] |
| Colchicine | In vitro tubulin polymerization | 2.68 µM | [8] |
| Colchicine | In vitro tubulin polymerization | 10.6 µM | [9] |
Table 2: Cytotoxicity in Cancer Cell Lines
| Cell Line | Compound | IC50 / GI50 | Reference |
| MCF-7 (Breast) | Colchicine | 13 nM | [10] |
| SKOV-3 (Ovarian) | Colchicine | 37 nM | [11] |
| A549 (Lung) | Colchicine | > 2.0 µM | [9] |
| HeLa (Cervical) | Colchicine | 9.17 ± 0.60 nM | |
| HT-29 (Colon) | Colchicine | 1 µg/ml (early apoptosis) | [4][5] |
Experimental Protocols
The following are detailed protocols for key experiments in microtubule dynamics research using this compound. Researchers should optimize concentrations and incubation times based on their specific cell type and experimental goals.
In Vitro Microtubule Polymerization Assay
This assay measures the effect of this compound on the assembly of purified tubulin into microtubules, typically monitored by an increase in turbidity.
Materials:
-
Purified tubulin (e.g., from bovine brain)
-
GTP (Guanosine-5'-triphosphate)
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM EGTA, 1 mM MgCl2)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Temperature-controlled spectrophotometer
Procedure:
-
Prepare a tubulin solution at a final concentration of 1-2 mg/mL in cold polymerization buffer containing 1 mM GTP. Keep on ice.
-
Add varying concentrations of this compound (or vehicle control, e.g., DMSO) to the wells of a pre-warmed 96-well plate.
-
Initiate polymerization by adding the cold tubulin solution to the wells.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Monitor the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes).
-
Plot absorbance versus time to generate polymerization curves. The rate of polymerization and the final plateau can be used to determine the inhibitory effect of this compound.
Immunofluorescence Microscopy of Microtubules
This protocol allows for the direct visualization of the effects of this compound on the microtubule network within cells.
Materials:
-
Cells grown on coverslips
-
This compound
-
Fixative (e.g., ice-cold methanol or 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin or β-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells with the desired concentrations of this compound for the appropriate duration.
-
Wash the cells with pre-warmed PBS.
-
Fix the cells with ice-cold methanol for 5-10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.
-
If using paraformaldehyde fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with blocking buffer for 30-60 minutes.
-
Incubate with the primary anti-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the microtubule network using a fluorescence microscope.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the proportion of cells in different phases of the cell cycle, allowing for the assessment of this compound-induced G2/M arrest.
Materials:
-
Cells in suspension
-
This compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by slowly adding them to ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Signaling Pathways and Logical Relationships
This compound, by disrupting microtubule dynamics, triggers a cascade of downstream signaling events that ultimately lead to cell cycle arrest and apoptosis.
This compound Experimental Workflow
References
- 1. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 4. Specimen Preparation Using Synthetic Fluorophores and Immunofluorescence – Tubulin Stains [evidentscientific.com]
- 5. Colchicine induces apoptosis in HT‑29 human colon cancer cells via the AKT and c-Jun N-terminal kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deuterated colchicine liposomes based on oligomeric hyaluronic acid modification enhance anti-tumor effect and reduce systemic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxic, analgesic and anti-inflammatory activity of colchicine and its C-10 sulfur containing derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Probing Cellular Mechanisms with Colchicine-d6: A Technical Guide for Exploratory Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core principles and methodologies for conducting exploratory studies in cell culture using Colchicine-d6. While primarily utilized as a stable isotope-labeled internal standard for the accurate quantification of colchicine in mass spectrometry-based analyses, its structural and functional similarity to colchicine allows for its use in proof-of-concept and mechanistic studies.[1][2] The insights gained from studies with colchicine are directly applicable to understanding the cellular effects of its deuterated analog.
Colchicine is a potent natural compound that disrupts microtubule polymerization, a fundamental process in cell division, motility, and intracellular transport.[3][4][5] This guide will delve into the experimental protocols, quantitative data from relevant cell-based assays, and the signaling pathways modulated by this class of compounds.
Core Mechanism of Action: Microtubule Disruption
Colchicine exerts its primary biological effect by binding to tubulin, the protein subunit of microtubules. This binding prevents the polymerization of tubulin into microtubules, leading to their disassembly.[3][4][5] This disruption of the microtubule network has profound consequences for cellular function, including:
-
Mitotic Arrest: Inhibition of mitotic spindle formation, leading to cell cycle arrest in the G2/M phase.[6][7][8]
-
Inhibition of Cell Migration: Disruption of the cytoskeletal dynamics necessary for cell movement.[3][6]
-
Modulation of Inflammatory Responses: Interference with neutrophil migration, phagocytosis, and inflammasome activation.[3][4][5]
-
Induction of Apoptosis: Triggering programmed cell death in various cancer cell lines.[1][9][10]
Quantitative Data from In Vitro Studies
The following tables summarize quantitative data from various studies investigating the effects of colchicine on different cell lines. These data provide a reference for expected outcomes in exploratory studies with this compound.
Table 1: Effects of Colchicine on Cell Viability
| Cell Line | Assay | Concentration | Incubation Time | Result | Reference |
| MCF-7 (Breast Cancer) | MTT | 10 µg/ml | 24 h | ~23% reduction in viability | [7] |
| MCF-7 (Breast Cancer) | MTT | 100 µg/ml | 24 h | ~46% reduction in viability | [7] |
| AGS (Gastric Cancer) | MTT | 2, 5, 10 ng/ml | Not Specified | Dose-dependent inhibition | [10] |
| NCI-N87 (Gastric Cancer) | MTT | 2, 5, 10 ng/ml | Not Specified | Dose-dependent inhibition | [10] |
| HT-29 (Colon Cancer) | Cell Viability Assay | 1 µg/ml | Not Specified | Induction of early apoptosis | [9] |
Table 2: Effects of Colchicine on Cell Cycle Distribution
| Cell Line | Concentration | Incubation Time | Effect on G2/M Phase | Reference |
| MCF-7 (Breast Cancer) | 0.1 µg/ml | 24 h | 63.70 ± 2.50% of cell population | [7] |
| MCF-7 (Breast Cancer) | 10 µg/ml | 24 h | 73.20 ± 2.10% of cell population | [7] |
| MCF-7 (Breast Cancer) | 100 µg/ml | 24 h | 80.00 ± 2.20% of cell population | [7] |
| A549 (Lung Cancer) | 40 and 60 nM | Not Specified | ~80% of cells in G2/M phase | [8] |
| MDA-MB231 (Breast Cancer) | 60 nM | Not Specified | Mitotic arrest observed | [11] |
Table 3: Effects of Colchicine on Apoptosis
| Cell Line | Concentration | Key Observations | Reference |
| NCI-N87 (Gastric Cancer) | 2, 5, 10 ng/ml | Dose-dependent increase in apoptosis rate (from 3.54% to 76.6%) | [10] |
| HT-29 (Colon Cancer) | 1 µg/ml | Increased ROS production, loss of mitochondrial membrane potential, caspase-3 activation, increased BAX/Bcl-2 ratio | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly employed in the study of this compound's effects in cell culture.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on cell proliferation and cytotoxicity.
Methodology:
-
Seed cells (e.g., MCF-7) in a 96-well plate at a density of 5x10⁴ cells/ml (180 µl per well) and allow them to adhere overnight.[7]
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 10, 100 µg/ml) for a specified duration (e.g., 24 hours).[7] A vehicle control (e.g., DMSO) should be included.[7]
-
After the incubation period, wash the cells with phosphate-buffered saline (PBS).[7]
-
Add 20 µl of MTT solution (5 mg/ml in PBS) to each well and incubate at 37°C for 4 hours.[7]
-
Remove the MTT solution and add 150 µl of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 540 nm using a microplate reader.[7] Cell viability is expressed as a percentage of the control.
Cell Cycle Analysis
Objective: To assess the effect of this compound on cell cycle progression.
Methodology:
-
Seed cells in a 24-well plate and allow them to attach.[8]
-
Treat the cells with different concentrations of this compound (e.g., 0, 2.5, 5, 10, 20, 40, and 60 nM) and incubate overnight at 37°C in a 5% CO₂ atmosphere.[8]
-
Harvest the cells by trypsinization and fix them in ice-cold 70% ethanol for at least 1 hour on ice.[8]
-
Wash the cells with PBS and resuspend them in a PBS solution containing 1 mg/mL RNase A and 1 µg/mL propidium iodide (PI).[8]
-
Incubate the cells for 30 minutes at 37°C.[8]
-
Analyze the cell cycle distribution using a flow cytometer.
Colony Formation Assay
Objective: To evaluate the long-term effect of this compound on the proliferative capacity of single cells.
Methodology:
-
Plate a low number of cells (e.g., 800 cells) in a 6-well plate containing 5 ml of complete medium.[10]
-
Treat the cells with various concentrations of this compound for 24 hours.[10]
-
Replace the medium with fresh medium (with or without this compound) every 3 days.[10]
-
After 12 days of incubation, remove the supernatant and fix the colonies with 5% paraformaldehyde at 4°C for 15 minutes.[10]
-
Stain the colonies with 0.5% Crystal Violet solution for 30 minutes.[10]
-
Wash the plates, air dry, and count the number of colonies manually or using an imaging system.[10]
Signaling Pathways and Experimental Workflows
The cellular effects of colchicine are mediated through complex signaling networks. The following diagrams, generated using Graphviz, illustrate key pathways and experimental workflows.
Signaling Pathways
Caption: Signaling pathways affected by this compound.
Experimental Workflows
Caption: A logical workflow for exploratory cell culture studies.
Conclusion
This technical guide provides a framework for designing and executing exploratory in vitro studies with this compound. By leveraging the extensive knowledge base of its non-deuterated counterpart, researchers can effectively probe the cellular and molecular consequences of microtubule disruption. The provided protocols, quantitative data, and pathway diagrams serve as a valuable resource for scientists in academic and industrial settings, facilitating further research into the therapeutic potential of this class of compounds. Careful experimental design and data interpretation are crucial for advancing our understanding of the complex biological activities of this compound.
References
- 1. This compound | 1217651-73-4 | SYB65173 | Biosynth [biosynth.com]
- 2. caymanchem.com [caymanchem.com]
- 3. What is the mechanism of Colchicine? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. Colchicine --- update on mechanisms of action and therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Colchicine: Isolation, LC–MS QTof Screening, and Anticancer Activity Study of Gloriosa superba Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jag.journalagent.com [jag.journalagent.com]
- 8. mdpi.com [mdpi.com]
- 9. Colchicine induces apoptosis in HT‑29 human colon cancer cells via the AKT and c-Jun N-terminal kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anticancer effects and underlying mechanism of Colchicine on human gastric cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Role of Colchicine-d6 in Advancing Early-Stage Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of early-stage drug discovery, the quest for precise and reliable analytical methods is paramount. The journey of a drug candidate from initial screening to preclinical studies hinges on the accurate quantification of the molecule in complex biological matrices. This is where stable isotope-labeled internal standards play a pivotal role. Colchicine-d6, a deuterated analog of colchicine, has emerged as an indispensable tool for researchers, particularly in bioanalytical assays supporting pharmacokinetic and metabolic studies. This technical guide provides an in-depth exploration of the applications of this compound, offering detailed experimental protocols and quantitative data to empower scientists in their drug discovery endeavors.
Colchicine, a naturally occurring alkaloid, is a well-known mitotic inhibitor that functions by disrupting microtubule polymerization.[1][2] Its deuterated form, this compound, shares identical physicochemical properties with the parent drug but is distinguishable by its higher mass.[3] This characteristic makes it an ideal internal standard for mass spectrometry-based quantification, as it co-elutes with the analyte during chromatography and experiences similar ionization effects, thereby correcting for variations in sample preparation and instrument response.[4][5]
Core Applications of this compound in Drug Discovery
The primary application of this compound in early-stage drug discovery is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of colchicine in various biological samples, including plasma, blood, and urine.[6][7] The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis due to its ability to minimize analytical variability and improve data accuracy and precision.[4]
Key applications include:
-
Pharmacokinetic (PK) Studies: Accurate determination of a drug's absorption, distribution, metabolism, and excretion (ADME) profile is crucial. This compound enables the precise measurement of colchicine concentrations over time, allowing for the reliable calculation of key PK parameters.[8][9]
-
Metabolic Stability Assays: Understanding how a drug is metabolized is fundamental to predicting its in vivo behavior. While not directly used to measure metabolic stability itself, this compound is essential for the accurate quantification of the parent colchicine compound in in vitro metabolic systems, such as liver microsomes.
-
Bioequivalence Studies: In these studies, this compound is used to compare the bioavailability of different formulations of colchicine.
-
Therapeutic Drug Monitoring (TDM): For drugs with a narrow therapeutic index like colchicine, monitoring plasma concentrations is important to ensure efficacy and avoid toxicity. This compound is a critical component of validated assays for TDM.[8]
Quantitative Data Summary
The following tables summarize the performance characteristics of various validated LC-MS/MS methods that utilize this compound as an internal standard for the quantification of colchicine.
| Reference | Matrix | Linearity Range (ng/mL) | Extraction Method |
| Kovvasu et al. (2018)[10] | Human Plasma | 0.04 - 10.0 | Solid-Phase Extraction (SPE) |
| Meetei et al. (2016)[6] | Human Plasma | 0.04 - 7.56 | Liquid-Liquid Extraction (LLE) |
| Puram & Nithya (2021)[9] | Human Plasma | 0.075 - 10.091 | Solid-Phase Extraction (SPE) |
| Development and validation... (2022)[11] | Capsules | 15 - 35 (µg/mL) | N/A |
| Development, validation, and clinical application... (2022)[7] | Human Whole Blood | 0.5 - 200 | Liquid-Liquid Extraction (LLE) |
| Development, validation, and clinical application... (2022)[7] | Human Urine | 2 - 2000 | Liquid-Liquid Extraction (LLE) |
| Development and Validation of a Rapid and Simple UHPLC–MS/MS Method... (2023)[8] | Human Plasma | 0.05 - 100 | Protein Precipitation & Phospholipid Removal |
| Reference | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Recovery (%) |
| Kovvasu et al. (2018)[10] | < 15% | < 15% | 85-115% | 95.9 - 98.5 |
| Meetei et al. (2016)[6] | Within 15% | Within 15% | Within ±15% | 57.11 (Colchicine), 55.39 (this compound) |
| Puram & Nithya (2021)[9] | 0.96 - 17.24 | 1.94 - 6.91 | 87.79 - 103.36 (Intra-day), 93.57 - 99.48 (Inter-day) | Not Reported |
| Development and validation... (2022)[11] | < 5% | < 5% | Within ±5% | Not Reported |
| Development, validation, and clinical application... (2022)[7] | Not Reported | Not Reported | In line with FDA/EMA guidelines | > 63.94 |
| Development and Validation of a Rapid and Simple UHPLC–MS/MS Method... (2023)[8] | < 11.9% | < 7.8% | 101.4 - 105.2 | Not Reported |
Experimental Protocols
Sample Preparation: Protein Precipitation (PPT)
This is a rapid and simple method for removing proteins from biological samples.
Methodology:
-
To a 50 µL aliquot of plasma sample in a microcentrifuge tube, add 50 µL of an internal standard working solution of this compound (e.g., 5.0 ng/mL in water).[8]
-
Add 200 µL of acetonitrile to precipitate the proteins.[8]
-
Vortex the mixture for 30 seconds to 1 minute.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.
Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE is a more selective sample preparation technique that can provide a cleaner extract than PPT.
Methodology:
-
To a 100 µL aliquot of a plasma, whole blood, or urine sample, add a known amount of this compound internal standard.[1]
-
Add 0.1 mL of 2 M KH2PO4 (pH 8.4).[1]
-
Add 3 mL of an organic extraction solvent mixture, such as n-hexane:dichloromethane:isopropanol (20:10:1, v/v/v).[1]
-
Vortex the mixture for 30 seconds and then shake for 10 minutes.[1]
-
Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.[1]
-
Transfer the organic layer to a new tube and evaporate it to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
Sample Preparation: Solid-Phase Extraction (SPE)
SPE offers the highest degree of selectivity and can significantly reduce matrix effects.
Methodology:
-
Condition an SPE cartridge (e.g., a C18 cartridge) with 1.0 mL of methanol followed by 1.0 mL of water.[10]
-
To a 200 µL plasma sample, add the this compound internal standard.[10]
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1.0 mL of water to remove interfering substances.[10]
-
Elute the analyte and internal standard with 0.5 mL of the mobile phase.[10]
-
Collect the eluate and inject it into the LC-MS/MS system.
LC-MS/MS Analysis
Chromatographic Conditions (Example):
-
Column: C18 analytical column (e.g., 100 x 4.6 mm, 5 µm)[6]
-
Mobile Phase: A mixture of acetonitrile and 10 mM ammonium formate (pH 3.5) in an isocratic or gradient elution.[10]
-
Flow Rate: 0.5 mL/min[6]
-
Injection Volume: 10 µL
-
Column Temperature: 40°C[6]
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode[6]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Dwell Time: 200 ms[10]
Visualizations
Signaling Pathway of Colchicine's Mechanism of Action
Caption: Mechanism of action of colchicine, leading to mitotic arrest and anti-inflammatory effects.
Experimental Workflow for a Bioanalytical Assay Using this compound
Caption: A typical workflow for quantifying colchicine in biological samples using this compound.
Pharmacokinetic Study Design Employing this compound
Caption: Workflow of a pharmacokinetic study for colchicine, incorporating this compound.
Conclusion
This compound is a vital tool in the arsenal of drug discovery and development scientists. Its application as a stable isotope-labeled internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable data for critical studies such as pharmacokinetics and bioequivalence. The detailed protocols and compiled quantitative data in this guide serve as a valuable resource for researchers aiming to develop and validate robust bioanalytical methods. By leveraging the precision afforded by this compound, the scientific community can continue to advance our understanding of drug behavior and accelerate the development of new and improved therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. mdpi.com [mdpi.com]
- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Mass Spectrometry â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 6. ijcpa.in [ijcpa.in]
- 7. Development, validation, and clinical application of a rapid UPLC-MS/MS method for detection of colchicine in human whole blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and Validation of a Rapid and Simple UHPLC–MS/MS Method for the Determination of Colchicine in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rjptonline.org [rjptonline.org]
- 10. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 11. gerpac.eu [gerpac.eu]
Methodological & Application
Application Note: High-Throughput UPLC-MS/MS Assay for the Quantification of Colchicine-d6 in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantitative analysis of Colchicine-d6 in human plasma. The protocol employs a straightforward sample preparation technique and offers high throughput for pharmacokinetic and toxicokinetic studies. This method has been developed to provide researchers, scientists, and drug development professionals with a reliable tool for the determination of colchicine levels, utilizing its deuterated internal standard, this compound.
Introduction
Colchicine is a potent anti-inflammatory medication primarily used in the treatment of gout and Familial Mediterranean Fever.[1][2] Given its narrow therapeutic index, precise monitoring of its plasma concentrations is crucial in clinical and research settings. The use of a stable isotope-labeled internal standard like this compound is essential for accurate quantification, as it co-elutes with the analyte and compensates for variations in sample preparation and instrument response.[3] This document provides a detailed protocol for the extraction and analysis of this compound in human plasma using UPLC-MS/MS.
Experimental
Materials and Reagents
-
Colchicine and this compound reference standards
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Ammonium formate
-
Human plasma (K3EDTA)
-
Solid Phase Extraction (SPE) cartridges (e.g., Strata-X) or liquid-liquid extraction solvents (e.g., n-hexane, dichloromethane, isopropanol)
Instrumentation
-
UPLC System: Waters Acquity UPLC or equivalent
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., API 4000 or XEVO TQ-S)
-
Analytical Column: Waters Acquity UPLC BEH C8 (50 × 2.1 mm, 1.7 µm) or Purospher RP 18 (100×4.6 mm, 5μm)[4][5]
Sample Preparation: Solid Phase Extraction (SPE)
A solid-phase extraction method is recommended for clean sample extracts.
-
Preparation of Stock and Working Solutions : Prepare 1 mg/mL stock solutions of Colchicine and this compound in methanol.[1][6] From these, prepare working solutions in a methanol:water (80:20, v/v) mixture.[1][6]
-
Sample Pre-treatment : To 0.5 mL of human plasma, add 50 µL of the this compound internal standard working solution and vortex.[1][6] Add 200 µL of 0.02% formic acid and vortex again.[1][6]
-
SPE Cartridge Conditioning : Condition Strata-X 1cc/30mg cartridges with 1 mL of methanol followed by 1 mL of 0.02% formic acid.[1][6]
-
Sample Loading : Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing : Wash the cartridge with 1 mL of water followed by 1 mL of 0.02% formic acid.[6]
-
Elution : Elute the analyte and internal standard with 0.150 mL of an elution solution (10mM Ammonium formate in Acetonitrile:Water 90:10).[6]
-
Final Sample : Transfer the eluate to an autosampler vial for UPLC-MS/MS analysis.
UPLC-MS/MS Analysis
The chromatographic separation and mass spectrometric detection are critical for achieving the required sensitivity and selectivity.
Table 1: UPLC Parameters
| Parameter | Value |
| Column | Waters Acquity UPLC BEH C8 (50 × 2.1 mm, 1.7 µm)[4] |
| Mobile Phase | Acetonitrile and 4.0 mM ammonium formate in water (90:10, v/v)[4] |
| Flow Rate | 0.300 mL/min[4] |
| Injection Volume | 30 µL[6] |
| Column Temperature | Ambient |
| Run Time | Approximately 3 minutes[5][7] |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1][6] |
| MRM Transition (Colchicine) | m/z 400.3 → 358.3[4] |
| MRM Transition (this compound) | m/z 406.3 → 362.3[4] |
| Ion Source Temperature | 500°C[6] |
| IonSpray Voltage | 5500 V[6] |
| Declustering Potential (DP) | 105 V[6] |
| Collision Energy (CE) | 30 V[6] |
Method Validation Summary
The method was validated according to established bioanalytical method validation guidelines.[1][2] A summary of the performance characteristics is provided below.
Table 3: Method Performance Characteristics
| Parameter | Result |
| Linearity Range | 0.010 - 10.0 ng/mL[4] |
| Correlation Coefficient (r²) | > 0.9996[4] |
| Precision (%CV) | < 15%[5] |
| Accuracy (%Bias) | Within ±15%[5] |
| Recovery | 100.2% to 101.1%[4] |
| Matrix Effect | Precision of IS normalized matrix factor at LQC and HQC were 4.69% and 2.40% respectively.[6] |
Experimental Workflow Diagram
References
- 1. rjptonline.org [rjptonline.org]
- 2. Development and Validation of a Rapid and Simple UHPLC-MS/MS Method for the Determination of Colchicine in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijcpa.in [ijcpa.in]
- 6. ir.vistas.ac.in [ir.vistas.ac.in]
- 7. Development and Validation of a Rapid and Simple UHPLC–MS/MS Method for the Determination of Colchicine in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Colchicine Bioanalysis Using Colchicine-d6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantitative bioanalysis of colchicine in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Colchicine-d6 as an internal standard. The information compiled is essential for drug metabolism and pharmacokinetic (DMPK) studies, therapeutic drug monitoring, and toxicology screening.
Introduction
Colchicine is a potent anti-inflammatory medication with a narrow therapeutic index, primarily used in the treatment of gout and Familial Mediterranean Fever. Accurate quantification of colchicine in biological matrices is crucial for clinical efficacy and safety monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based bioanalysis, as it effectively compensates for variability in sample preparation and matrix effects, ensuring high accuracy and precision.[1] This document outlines recommended concentrations for this compound, detailed experimental procedures, and relevant biological pathway information.
Quantitative Data Summary
The concentration of the internal standard is a critical parameter in developing a robust bioanalytical method. An appropriate concentration should provide a strong and reproducible signal without saturating the detector. Based on published methodologies, the following concentrations for this compound internal standard (IS) working solutions are recommended.
| Parameter | Concentration | Reference |
| IS Working Solution | 10 ng/mL | [2] |
| IS Spiking Solution | 25 ng/mL | [3] |
| IS Working Solution | 77 ng/mL | [4] |
The selection of the IS concentration should be optimized in conjunction with the calibration curve range for colchicine.
Table of Bioanalytical Method Parameters:
| Parameter | Range/Value | Reference(s) |
| Calibration Curve Range (Plasma) | 0.04 - 10.0 ng/mL | [5] |
| 0.05 - 100 ng/mL | [4] | |
| 0.075 - 10.091 ng/mL | [6][7] | |
| 0.5 - 200 ng/mL (whole blood) | ||
| Lower Limit of Quantification (LLOQ) | 0.04 ng/mL | [5] |
| 0.05 ng/mL | [4] | |
| 0.075 ng/mL | [6][7] | |
| Sample Volume | 50 µL - 500 µL | [4][6] |
| Extraction Methods | Solid Phase Extraction (SPE), Liquid-Liquid Extraction (LLE) | [3][5] |
Experimental Protocols
Preparation of Stock and Working Solutions
-
Colchicine Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of colchicine reference standard in 1 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.[6]
-
Colchicine Working Solutions: Prepare a series of working solutions by serially diluting the colchicine stock solution with a 50:50 (v/v) methanol/water mixture to create calibration standards and quality control (QC) samples.[4]
-
This compound Internal Standard Working Solution: Prepare a working solution of this compound by diluting the stock solution with methanol or a methanol/water mixture to a final concentration within the range of 10-77 ng/mL.[2][3][4] All solutions should be stored at -20°C or below.[2]
Sample Preparation
-
To 200 µL of plasma sample, add a specified volume of the this compound internal standard working solution.[5]
-
Condition a polymeric SPE cartridge (e.g., Strata-X) with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analyte and internal standard with 0.5 mL of the mobile phase.
-
The eluate is then ready for injection into the LC-MS/MS system.[5]
-
To 300 µL of plasma sample, add 50 µL of the this compound internal standard solution (e.g., 25 ng/mL).[3]
-
Add a suitable extraction solvent mixture, such as n-Hexane: Dichloromethane: Isopropyl Alcohol (60:30:10, v/v/v).[3]
-
Vortex the mixture for an appropriate time (e.g., 10 minutes) to ensure thorough mixing.
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in the mobile phase for LC-MS/MS analysis.[2]
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters that can be adapted for specific instrumentation.
| Parameter | Condition | Reference(s) |
| LC Column | C18 reverse-phase column (e.g., 100 x 4.6 mm, 5µm) | [3] |
| Mobile Phase | A: 10 mM Ammonium Acetate or Formate | [5][6] |
| B: Acetonitrile or Methanol | [5][6] | |
| Flow Rate | 0.5 - 1.0 mL/min | [3][6] |
| Injection Volume | 5 - 20 µL | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [6] |
| MRM Transitions | Colchicine: m/z 400.4 -> 358.3 | [6] |
| This compound: m/z 406.4 -> 362.0 | [6] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the bioanalysis of colchicine in plasma samples.
Caption: Bioanalytical workflow for colchicine quantification.
Colchicine Signaling Pathway
Colchicine exerts its anti-inflammatory effects primarily by inhibiting microtubule polymerization. This disruption of the cytoskeleton interferes with several downstream inflammatory pathways.
Caption: Colchicine's mechanism of action via microtubule disruption.
References
- 1. Liquid Chromatography Tandem Mass Spectrometric Analytical Method for Study of Colchicine in Rats Given Low Doses [mdpi.com]
- 2. ijcpa.in [ijcpa.in]
- 3. Development and Validation of a Rapid and Simple UHPLC–MS/MS Method for the Determination of Colchicine in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 5. rjptonline.org [rjptonline.org]
- 6. rjptonline.org [rjptonline.org]
- 7. Development, validation, and clinical application of a rapid UPLC-MS/MS method for detection of colchicine in human whole blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Colchicine in Human Plasma via Liquid-Liquid Extraction and LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the extraction and quantification of Colchicine from human plasma using a liquid-liquid extraction (LLE) method with Colchicine-d6 as an internal standard (IS), followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Introduction
Colchicine is a potent anti-inflammatory medication primarily used for the treatment of gout and familial Mediterranean fever.[1] Given its narrow therapeutic index and potential for toxicity, accurate and sensitive bioanalytical methods are crucial for pharmacokinetic studies and therapeutic drug monitoring. This application note details a robust LLE-based LC-MS/MS method for the reliable quantification of Colchicine in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision by correcting for variability during sample preparation and analysis.[2]
Principle of the Method
The method involves the isolation of Colchicine and the internal standard (this compound) from a plasma matrix using a liquid-liquid extraction procedure. The organic extract is then evaporated and reconstituted before being injected into an LC-MS/MS system. Quantification is achieved by using multiple reaction monitoring (MRM) in positive ion mode.
Mechanism of Action
Colchicine's primary mechanism of action involves binding to tubulin, the protein subunit of microtubules.[3] This binding prevents the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton.[3][4] The disruption of microtubule formation inhibits various cellular processes, including neutrophil migration to inflammatory sites, which is key to its anti-inflammatory effects in conditions like gout.[3][5]
Caption: Colchicine's mechanism of action.
Experimental Protocol
This protocol is based on established methods for Colchicine quantification.[6][7]
Materials and Reagents
-
Colchicine reference standard (>98% purity)
-
This compound internal standard (IS)
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Ethyl Acetate (ACS grade or higher)
-
Formic Acid (LC-MS grade)
-
Ammonium Formate (LC-MS grade)
-
Deionized Water (18.2 MΩ·cm)
-
Human Plasma (K2-EDTA)
Equipment
-
Liquid Chromatograph (U)HPLC system
-
Tandem Mass Spectrometer with Electrospray Ionization (ESI) source
-
Analytical balance
-
Microcentrifuge
-
Vortex mixer
-
Evaporation system (e.g., nitrogen evaporator)
-
Calibrated pipettes
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of Colchicine and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Colchicine stock solution with a 50:50 methanol:water mixture to create working standards for calibration curve points.
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 10 ng/mL.
Sample Preparation Workflow
Caption: Liquid-Liquid Extraction Workflow.
LC-MS/MS Conditions
The following tables summarize the instrumental conditions for analysis.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
|---|---|
| Column | C18 Column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | 10% B to 90% B over 2.0 min, hold 1.0 min |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
|---|---|
| Ionization Mode | ESI Positive |
| MRM Transition | Colchicine: 400.3 → 358.3[2][8][9] |
| This compound: 406.3 → 362.2[2][8] | |
| Dwell Time | 200 ms[2] |
| Collision Energy | Optimized for specific instrument |
| Source Temp. | 110°C[8] |
| Desolvation Temp. | 380°C[8] |
Method Performance & Data
The method was validated according to regulatory guidelines.[10]
Table 3: Method Validation Summary
| Parameter | Result |
|---|---|
| Linearity Range | 0.05 - 100 ng/mL[1][7] |
| Correlation Coeff. (r²) | > 0.99[6] |
| LLOQ | 0.05 ng/mL[11] |
| Mean Extraction Recovery | > 95%[2][6] |
| Intra- & Inter-day Precision | < 15% CV[6] |
| Intra- & Inter-day Accuracy | 85-115%[11] |
| Matrix Effect | IS-normalized matrix factor ~1.0[2] |
Conclusion
The described liquid-liquid extraction LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of Colchicine in human plasma. The use of this compound as an internal standard ensures accurate results, making this protocol highly suitable for pharmacokinetic, bioequivalence, or clinical research applications. The simple extraction procedure and rapid chromatographic runtime allow for high-throughput sample analysis.
References
- 1. Development and Validation of a Rapid and Simple UHPLC-MS/MS Method for the Determination of Colchicine in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 3. What is the mechanism of Colchicine? [synapse.patsnap.com]
- 4. Colchicine --- update on mechanisms of action and therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Colchicine - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ir.vistas.ac.in [ir.vistas.ac.in]
- 10. Development and Validation of a Rapid and Simple UHPLC–MS/MS Method for the Determination of Colchicine in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. maejournal.com [maejournal.com]
Application Notes and Protocols for Colchicine-d6 Sample Preparation in Urine
These application notes provide detailed protocols for the extraction and preparation of Colchicine-d6 from urine samples, intended for researchers, scientists, and drug development professionals. The following methods are designed to ensure high recovery and sample purity for subsequent analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Colchicine is a toxic alkaloid used in the treatment of gout and other inflammatory conditions.[1] Monitoring its levels in biological matrices such as urine is crucial for both therapeutic drug monitoring and in toxicological investigations.[1] this compound, a deuterated analog, is commonly used as an internal standard (IS) in quantitative analyses to improve accuracy and precision by correcting for matrix effects and variations during sample processing.[2][3] This document outlines three common sample preparation techniques: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation.
Quantitative Data Summary
The selection of a sample preparation method can significantly impact recovery, sensitivity, and throughput. The following table summarizes key quantitative parameters for different extraction methods applied to colchicine analysis in urine.
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | In-syringe Dispersive Solid-Phase Extraction (DSPE) | Direct Dilution |
| Analyte | Colchicine / this compound | Colchicine / this compound | Colchicine | Colchicine |
| Linearity Range (ng/mL) | 2 - 2000[2] | 0.075 - 10.091 (plasma) | 0.2 - 100[1] | Not specified |
| Limit of Quantification (LOQ) (ng/mL) | 2[4] | 0.075 (plasma) | 0.2[1] | 4[4] |
| Extraction Recovery (%) | > 63.94[2] | 36.996 (plasma)[5] | 93.9 - 94.8[1] | 89.5 - 104.0[6] |
| Internal Standard | This compound[2] | This compound[5] | Scopolamine[1] | Codeine[6] |
| Instrumentation | UPLC-MS/MS[2] | LC-MS/MS[5] | LC-MS/MS[1] | HPLC-UV[6] |
Experimental Protocols
Liquid-Liquid Extraction (LLE)
This protocol is adapted from a validated UPLC-MS/MS method for colchicine determination in human urine.[2]
Materials:
-
Urine sample
-
This compound internal standard solution
-
Saturated borax solution
-
Ethyl acetate
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., mobile phase)
Procedure:
-
Pipette 500 µL of urine sample into a clean centrifuge tube.
-
Add a known amount of this compound internal standard solution.
-
Add saturated borax solution to adjust the pH.[2]
-
Add 2 mL of ethyl acetate.[2]
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., acetonitrile and water with 0.01% formic acid).[2]
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Caption: Liquid-Liquid Extraction Workflow.
Solid-Phase Extraction (SPE)
This protocol is a general procedure based on methods for drug extraction from plasma, which can be adapted for urine.[3][5]
Materials:
-
Urine sample
-
This compound internal standard solution
-
0.02% Formic Acid[5]
-
SPE cartridges (e.g., Strata-X, 30mg/1mL)[5]
-
Methanol (for conditioning)
-
Water (for washing)
-
Elution solution (e.g., 10mM Ammonium formate: Acetonitrile; 10:90)[5]
-
Vortex mixer
-
Centrifuge (optional, for sample clarification)
-
SPE manifold
-
Evaporation system
-
Reconstitution solution
Procedure:
-
Pre-treat the urine sample: Centrifuge at 14000 rpm for 10 minutes to remove particulates.
-
To 0.5 mL of the clarified urine sample, add 50 µL of the this compound internal standard working solution and vortex.[5]
-
Add 200 µL of 0.02% formic acid and vortex.[5]
-
Condition the SPE cartridge: Pass 1 mL of methanol through the cartridge, followed by 1 mL of 0.02% formic acid. Do not allow the cartridge to dry.[5]
-
Load the sample: Load the pre-treated sample onto the conditioned cartridge.[5]
-
Wash the cartridge: Wash with 1 mL of water, followed by 1 mL of 0.02% formic acid to remove interferences.[5]
-
Elute the analyte: Elute Colchicine and this compound with 0.150 mL of the elution solution.[5]
-
Collect the eluate and transfer to an autosampler vial for analysis. Evaporation and reconstitution may be necessary depending on the desired final concentration.
Caption: Solid-Phase Extraction Workflow.
Protein Precipitation
While urine typically has a lower protein content than plasma, protein precipitation can still be beneficial for removing potential interferences, especially in certain clinical conditions.
Materials:
-
Urine sample
-
This compound internal standard solution
-
Acetonitrile (or other organic solvent like methanol)[1]
-
Vortex mixer
-
Centrifuge (refrigerated recommended)
-
Syringe filters (optional)
Procedure:
-
Pipette 200 µL of urine sample into a microcentrifuge tube.
-
Add a known amount of this compound internal standard solution.
-
Add 600 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to sample).
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing and protein denaturation.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.[7]
-
Carefully collect the supernatant without disturbing the protein pellet.
-
The supernatant can be directly injected for LC-MS/MS analysis or evaporated and reconstituted if concentration is needed. For cleaner samples, the supernatant can be passed through a syringe filter before injection.[1]
Caption: Protein Precipitation Workflow.
Concluding Remarks
The choice of sample preparation technique depends on the specific requirements of the assay, including the desired sensitivity, sample throughput, and available instrumentation. For high-throughput screening, a simple protein precipitation or direct dilution might be sufficient.[6] For lower detection limits and cleaner extracts, LLE or SPE are recommended.[1][2] It is always advisable to validate the chosen method to ensure it meets the required performance characteristics for the intended application. The use of a deuterated internal standard like this compound is critical for achieving accurate and reliable quantitative results in complex biological matrices like urine.[2]
References
- 1. In-syringe dispersive solid phase filter extraction cleanup followed by liquid chromatography-triple quadrupole mass spectrometry for fast determination of colchicine in plasma/urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development, validation, and clinical application of a rapid UPLC-MS/MS method for detection of colchicine in human whole blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 4. researchgate.net [researchgate.net]
- 5. rjptonline.org [rjptonline.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Note: High-Throughput Analysis of Colchicine and Colchicine-d6 in Human Plasma by UPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and robust UPLC-MS/MS method for the simultaneous quantification of colchicine and its deuterated internal standard, colchicine-d6, in human plasma. The protocol employs a simple and efficient sample preparation technique followed by rapid chromatographic separation and highly selective tandem mass spectrometry detection. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies, offering a wide linear range and a low limit of quantification.
Introduction
Colchicine is a potent alkaloid medication primarily used for the treatment of gout and Familial Mediterranean Fever.[1][2] Given its narrow therapeutic index and potential for toxicity, sensitive and accurate methods for its quantification in biological matrices are crucial. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting matrix effects and ensuring the precision and accuracy of the bioanalytical method.[1] This document provides a detailed protocol for the chromatographic separation and quantification of colchicine and this compound in human plasma using UPLC-MS/MS.
Experimental
Materials and Reagents
-
Colchicine and this compound reference standards
-
HPLC grade methanol and acetonitrile
-
Ammonium formate
-
Formic acid
-
Human plasma (blank)
-
Solid Phase Extraction (SPE) cartridges or protein precipitation plates
Instrumentation
-
UPLC System (e.g., Waters Acquity UPLC or equivalent)
-
Tandem Mass Spectrometer (e.g., Sciex API 4000 or equivalent) with an electrospray ionization (ESI) source
Chromatographic and Mass Spectrometric Conditions
A summary of typical chromatographic and mass spectrometric conditions for the analysis of colchicine and this compound is presented in the table below. These parameters may be optimized based on the specific instrumentation used.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Chromatography | |||
| Column | Innoval C18 (125 x 4.6 mm, 5 µm)[3][4] | ACE C8 (50 x 2.1 mm, 5 µm)[5] | Waters Acquity UPLC BEH C8 (50 x 2.1 mm, 1.7 µm)[6] |
| Mobile Phase A | 10 mM Ammonium Acetate[3][4] | 15% Ammonium chloride[5] | Formic acid: ammonium acetate in water |
| Mobile Phase B | Acetonitrile[3][4] | 85% Methanol[5] | Methanol |
| Flow Rate | 1.0 mL/min[4] | 0.4 mL/min[5] | 0.9 mL/min[6] |
| Injection Volume | Not Specified | Not Specified | 5.0 µL[6] |
| Run Time | 6 minutes (gradient)[3] | 0.8 minutes (isocratic)[5] | 3 minutes (gradient)[6][7] |
| Mass Spectrometry | |||
| Ionization Mode | Positive ESI[3][8] | Positive ESI | Positive ESI[6] |
| MRM Transition (Colchicine) | m/z 400.4 -> 358.3[3] | Not Specified | m/z 400.10 -> 358.10[6] |
| MRM Transition (this compound) | m/z 406.4 -> 362.0[3] | Not Specified | Not Specified |
| Dwell Time | Not Specified | 200 ms[1] | Not Specified |
Quantitative Data Summary
The following table summarizes the quantitative performance of various published methods for the analysis of colchicine.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Linearity Range (ng/mL) | 0.075 - 10.091[3] | 0.04 - 10.0[1][9] | 0.05 - 4.00[5] | 0.5 - 100[8][10] |
| LLOQ (ng/mL) | 0.075[3] | 0.04[1] | 0.05[5] | 0.5[8][10] |
| Retention Time (min) | Not Specified | Not Specified | 0.44[5] | Not Specified |
| Intra-day Precision (%) | < 15 | Not Specified | < 10.0[5] | < 9.4[10] |
| Inter-day Precision (%) | < 7.1[8] | Not Specified | < 10.0[5] | Not Specified |
| Accuracy (%) | Not Specified | Not Specified | 89.33 - 106.33[5] | 97 - 105.8[11] |
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of colchicine and this compound in methanol at a concentration of 1 mg/mL.[4]
-
Working Solutions: Prepare serial dilutions of the colchicine stock solution in 80% methanol in water to create working solutions for calibration standards and QC samples.[4] Prepare a working solution of this compound (internal standard, IS) in the same diluent.
-
Calibration Standards and QCs: Spike blank human plasma with the appropriate working solutions to prepare a series of calibration standards and at least three levels of QC samples (low, mid, and high).
Sample Preparation (Solid Phase Extraction - SPE)
-
To 0.5 mL of plasma sample, add 50 µL of the internal standard working solution and vortex.[3]
-
Add 200 µL of 0.02% formic acid and vortex.[3]
-
Condition an SPE cartridge (e.g., Strata-X, 30mg/1mL) with 1.0 mL of methanol followed by 1.0 mL of water.[1][3]
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1.0 mL of water.[1]
-
Elute the analytes with 0.5 mL of the mobile phase or a suitable elution solvent (e.g., 10mM Ammonium formate: Acetonitrile; 10:90).[1][3]
-
Inject the eluate into the UPLC-MS/MS system.
Experimental Workflow
Caption: UPLC-MS/MS analytical workflow for colchicine quantification.
Conclusion
The described UPLC-MS/MS method provides a sensitive, specific, and high-throughput solution for the quantification of colchicine in human plasma. The use of a deuterated internal standard ensures accuracy and precision, making it a reliable tool for clinical and research applications. The protocol is straightforward and can be readily implemented in laboratories equipped with standard UPLC-MS/MS instrumentation.
References
- 1. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 2. Development and Validation of a Rapid and Simple UHPLC-MS/MS Method for the Determination of Colchicine in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ir.vistas.ac.in [ir.vistas.ac.in]
- 4. rjptonline.org [rjptonline.org]
- 5. maejournal.com [maejournal.com]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of a Rapid and Simple UHPLC–MS/MS Method for the Determination of Colchicine in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of Colchicine in Blood by UPLC-Q/Orbitrap HRMS [forensicsciencetechnology.com]
- 9. wjpps.com [wjpps.com]
- 10. LC-MS/MS quantification of free and Fab-bound colchicine in plasma, urine and organs following colchicine administration and colchicine-specific Fab fragments treatment in Göttingen minipigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] A novel LC-ESI-MS-MS method for sensitive quantification of colchicine in human plasma: application to two case reports. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Colchicine-d6 Detection by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the quantitative analysis of Colchicine-d6 using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is the deuterated analog of colchicine, a widely used therapeutic agent for gout and other inflammatory conditions.[1] It serves as an ideal internal standard for quantifying colchicine in biological matrices, enhancing the accuracy and precision of analytical methods.[1]
Introduction to Colchicine's Mechanism of Action
Colchicine exerts its therapeutic effects primarily by disrupting microtubule polymerization.[2][3][4] By binding to tubulin, the fundamental protein component of microtubules, colchicine inhibits their formation. This disruption interferes with various cellular processes, including cell division, migration, and intracellular transport.[[“]] This mechanism of action is central to its anti-inflammatory properties, as it impedes the function of neutrophils, key mediators of inflammation.[4] Colchicine has been shown to interfere with several inflammatory pathways, including the activation of the NLRP3 inflammasome, which reduces the production of pro-inflammatory cytokines like IL-1β.[3][4][[“]] It also modulates signaling pathways such as NF-κB and RhoA/ROCK.[2][[“]]
Mass Spectrometry Parameters for this compound
The successful detection of this compound by mass spectrometry relies on optimized instrument settings. The parameters provided below are a general guide and may require further optimization based on the specific instrumentation used. Detection is typically performed in positive electrospray ionization (ESI) mode using multiple reaction monitoring (MRM).[6][7][8]
Table 1: Mass Spectrometry Parameters for Colchicine and this compound
| Parameter | Colchicine | This compound (Internal Standard) | Reference |
| Precursor Ion (Q1) m/z | 400.3 - 400.4 | 406.3 - 406.4 | [6][7][8][9] |
| Product Ion (Q3) m/z | 358.3 | 362.0 - 362.3 | [6][7][8][9] |
| Ionization Mode | ESI Positive | ESI Positive | [6][8] |
| Dwell Time (ms) | 100 - 200 | 100 - 200 | [6][7] |
| Q1 Pre Bias (V) | -11 | -10 | [6] |
| Q3 Pre Bias (V) | -24 | -24 | [6] |
| Declustering Potential (V) | 105 | Not Specified | [8] |
| Collision Energy (V) | 30 | Not Specified | [8] |
Experimental Protocols
Sample Preparation
The choice of sample preparation method is critical for removing matrix interferences and concentrating the analyte. Two common methods are liquid-liquid extraction (LLE) and solid-phase extraction (SPE).
a) Liquid-Liquid Extraction (LLE) Protocol [6]
-
To 0.1 mL of plasma, whole blood, or urine, add the internal standard (this compound).
-
Add a suitable extraction solvent such as a mixture of n-hexane:dichloromethane:isopropanol.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
b) Solid-Phase Extraction (SPE) Protocol [7]
-
Pre-condition an appropriate SPE cartridge (e.g., Strata™-X) with 1.0 mL of methanol followed by 1.0 mL of water.
-
To 200 µL of plasma, add 25 µL of the internal standard (this compound, 50 ng/mL) and 250 µL of water.
-
Vortex the sample mixture for 10 seconds.
-
Load the entire sample mixture onto the pre-conditioned SPE cartridge.
-
Wash the cartridge with 1.0 mL of water to remove interfering substances.
-
Elute the analyte and internal standard with 0.5 mL of the mobile phase.
-
Inject the eluate into the LC-MS/MS system.
Liquid Chromatography Conditions
Chromatographic separation is essential for resolving this compound from potential interferences.
Table 2: Liquid Chromatography Parameters
| Parameter | Method 1 | Method 2 | Reference |
| Column | Octadecylsilane (C18) | Waters Acquity UPLC BEH C8 (50 x 2.1 mm, 1.7 µm) | [6][10] |
| Mobile Phase A | 10 mM Ammonium Formate (pH 3.5) | 10 mM Ammonium Acetate with 0.1% Formic Acid | [7][11] |
| Mobile Phase B | Methanol | Acetonitrile | [7][8] |
| Gradient/Isocratic | Isocratic (20:80, A:B) | Gradient or Isocratic | [7][10] |
| Flow Rate (mL/min) | 0.5 - 0.9 | 0.5 | [10][11] |
| Injection Volume (µL) | 5 - 30 | 20 | [8][10][11] |
| Column Temperature (°C) | 40 | Not Specified | [12] |
| Run Time (min) | < 3 - 6 | ~ 4 | [6][7][8] |
Visualizations
Caption: Experimental workflow for this compound analysis.
References
- 1. veeprho.com [veeprho.com]
- 2. Colchicine Pharmacokinetics and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Colchicine --- update on mechanisms of action and therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Colchicine? [synapse.patsnap.com]
- 5. consensus.app [consensus.app]
- 6. mdpi.com [mdpi.com]
- 7. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 8. rjptonline.org [rjptonline.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Colchicine measurement using LC-MS/MS with ESI in serum with liquid liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Colchicine: Isolation, LC–MS QTof Screening, and Anticancer Activity Study of Gloriosa superba Seeds - PMC [pmc.ncbi.nlm.nih.gov]
Application of Colchicine-d6 in Therapeutic Drug Monitoring
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colchicine is a potent anti-inflammatory medication with a narrow therapeutic index, making therapeutic drug monitoring (TDM) crucial for optimizing efficacy while minimizing toxicity.[1][2][3] Colchicine-d6, a deuterated analog of colchicine, serves as an ideal internal standard (IS) for the quantitative analysis of colchicine in biological matrices.[4][5][6] Its similar physicochemical properties to the parent drug ensure comparable extraction recovery and ionization efficiency in mass spectrometry-based assays, leading to accurate and precise quantification.[4] This document provides detailed application notes and protocols for the use of this compound in the therapeutic drug monitoring of colchicine.
Therapeutic and Toxic Levels of Colchicine
Effective therapeutic management with colchicine requires maintaining plasma concentrations within a specific range. Deviations below this range can lead to a lack of efficacy, while exceeding it can result in severe toxicity.
| Level | Plasma Concentration (ng/mL) | Notes |
| Therapeutic Range | 0.5 - 3.0[1] | Steady-state concentrations associated with anti-inflammatory effects. |
| Toxic Level | > 3.0[1] | Associated with an increased risk of adverse effects. |
| Lethal Dose | Ingestion of > 0.5 mg/kg[7] | Can lead to multi-organ failure and death. The lowest reported lethal doses are between 7-26 mg.[2] |
Experimental Protocols
Protocol 1: Quantification of Colchicine in Human Plasma using LC-MS/MS with Solid-Phase Extraction (SPE)
This protocol describes a robust and sensitive method for the quantification of colchicine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.[4][7]
1. Materials and Reagents:
-
Colchicine and this compound reference standards
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium formate
-
Formic acid
-
Water (Milli-Q or equivalent)
-
Human plasma (K3EDTA as anticoagulant)
-
Solid-phase extraction (SPE) cartridges (e.g., Strata-X)
2. Preparation of Solutions:
-
Colchicine Stock Solution (1 mg/mL): Accurately weigh and dissolve colchicine in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the colchicine stock solution in a methanol:water (80:20, v/v) mixture to create calibration standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution in a suitable solvent to a final concentration for spiking into samples.
3. Sample Preparation (Solid-Phase Extraction):
-
To 0.5 mL of plasma sample, add 50 µL of the this compound internal standard working solution and vortex.[1]
-
Add 200 µL of 0.02% formic acid and vortex.[1]
-
Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of 0.02% formic acid.[1]
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water followed by 1 mL of 0.02% formic acid.[1]
-
Elute the analyte and internal standard with 150 µL of an elution solution (e.g., 10mM Ammonium formate in Acetonitrile 10:90 v/v).[1]
-
Transfer the eluate to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 column (e.g., 50 x 2.1 mm, 1.7 µm)[8] |
| Mobile Phase A | 10 mM Ammonium Formate (pH 3.5)[4][7] |
| Mobile Phase B | Methanol[4][7] |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 - 20 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Colchicine: 400.4 -> 358.3; this compound: 406.4 -> 362.0[1] |
Protocol 2: Quantification of Colchicine in Human Whole Blood and Urine using LC-MS/MS with Liquid-Liquid Extraction (LLE)
This protocol provides an alternative method using liquid-liquid extraction for the analysis of colchicine in whole blood and urine.[9]
1. Materials and Reagents:
-
As per Protocol 1, with the addition of:
-
Saturated borax solution
-
Ethyl acetate
2. Sample Preparation (Liquid-Liquid Extraction):
-
To a sample of whole blood or urine, add the this compound internal standard.
-
Add saturated borax solution and ethyl acetate.
-
Vortex vigorously to extract the analyte and internal standard into the organic layer.
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., mobile phase) for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 column |
| Mobile Phase A | Water with 0.01% formic acid[9] |
| Mobile Phase B | Acetonitrile with 0.01% formic acid[9] |
| Gradient | A suitable gradient program to separate colchicine from matrix components. |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Colchicine: 400.27 -> 310.28; this compound: 406.16 -> 313.18[9] |
Quantitative Data Summary
The following tables summarize the performance characteristics of LC-MS/MS methods for colchicine quantification using this compound as an internal standard.
Table 1: Method Validation Parameters
| Parameter | Human Plasma (SPE) | Human Plasma (Protein Precipitation) | Human Whole Blood (LLE) | Human Urine (LLE) |
| Linearity Range (ng/mL) | 0.075 - 10.091[1] | 0.05 - 100[2] | 0.5 - 200[9] | 2 - 2000[9] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.075[1] | 0.05[2] | 0.5[9] | 2[9] |
| Intra-day Precision (%CV) | < 11.9[2] | < 15 | < 14[8] | < 14 |
| Inter-day Precision (%CV) | < 7.8[2] | < 15 | < 14[8] | < 14 |
| Accuracy (%) | 101.4 - 105.2[2] | 84.4 - 110[10] | 97 - 105.8[8] | 97 - 105.8 |
| Extraction Recovery (%) | ~37[1] | > 63.94[9] | > 63.94[9] | > 63.94[9] |
Visualizations
Caption: Workflow for Therapeutic Drug Monitoring of Colchicine.
Caption: Colchicine's Anti-Inflammatory Mechanism of Action.
Conclusion
The use of this compound as an internal standard in LC-MS/MS assays provides a highly accurate and precise method for the therapeutic drug monitoring of colchicine. The detailed protocols and validated performance data presented in these application notes offer a comprehensive guide for researchers, scientists, and drug development professionals to implement reliable TDM of colchicine, thereby enhancing patient safety and therapeutic outcomes. The narrow therapeutic window of colchicine necessitates such careful monitoring to avoid toxicity.[3][11]
References
- 1. rjptonline.org [rjptonline.org]
- 2. Development and Validation of a Rapid and Simple UHPLC–MS/MS Method for the Determination of Colchicine in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Study on the mechanism of action of colchicine in the treatment of coronary artery disease based on network pharmacology and molecular docking technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ir.vistas.ac.in [ir.vistas.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 8. researchgate.net [researchgate.net]
- 9. Development, validation, and clinical application of a rapid UPLC-MS/MS method for detection of colchicine in human whole blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Colchicine measurement using LC-MS/MS with ESI in serum with liquid liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Matrix Effects with Colchicine-d6 in LC-MS/MS
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and answers to frequently asked questions regarding matrix effects when using Colchicine-d6 as an internal standard in LC-MS/MS bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect in LC-MS/MS analysis?
A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix (e.g., plasma, urine, tissue homogenate).[1][2] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification of the target analyte.[1][3] In bioanalysis, common sources of matrix effects include phospholipids, salts, and endogenous metabolites that are not removed during sample preparation.[1]
Q2: Why is a stable isotope-labeled internal standard (SIL-IS) like this compound used for Colchicine analysis?
A SIL-IS like this compound is the preferred internal standard for quantitative LC-MS/MS.[4] Because it is structurally and chemically almost identical to the analyte (Colchicine), it co-elutes and experiences nearly the same ionization suppression or enhancement.[5][6] This co-elution allows the SIL-IS to effectively track and compensate for variations in the analytical process, including matrix effects and extraction recovery.[1][3] Using a SIL-IS is considered the most appropriate technique to correct for matrix effects.[3]
Q3: How does this compound theoretically compensate for matrix effects?
The fundamental principle is that any factor affecting the ionization of Colchicine will affect this compound to the same degree. By calculating the peak area ratio of the analyte to the internal standard, the variability introduced by the matrix effect is normalized.[1] This ratio should remain constant even if both signals are suppressed or enhanced, thereby ensuring accurate quantification. The effectiveness of this compensation is measured by the "IS-normalized matrix factor," which should ideally be close to 1.0.[1][5]
Q4: What are the signs of a persistent matrix effect issue, even when using this compound?
Even with a SIL-IS, problems can arise. Key indicators include:
-
Poor reproducibility (high %CV) between replicate injections of the same sample.
-
An Internal Standard (IS) normalized matrix factor that deviates significantly from 1.0 (e.g., outside the range of 0.85-1.15).
-
Inconsistent IS response across different sample lots or batches.[7]
-
Erratic peak shapes or shifts in retention time for the analyte and/or IS in matrix samples compared to neat solutions.[8]
-
Failure to meet acceptance criteria for accuracy and precision during method validation.[2]
Troubleshooting Guides
Guide 1: How to Quantitatively Assess Matrix Effects
If you suspect matrix effects are compromising your data, a systematic evaluation is critical. The most common and recommended approach is the post-extraction spiking method, which allows for the quantitative measurement of matrix factor (MF) and recovery.[1][2][7]
Caption: Workflow for quantitative assessment of matrix effects.
-
Prepare Three Sample Sets: For each concentration level (e.g., Low and High QC), prepare at least six replicates of the following sets.
-
Set A (Neat Solution): Spike Colchicine and this compound into the final reconstitution solvent. This represents the response without any matrix.
-
Set B (Post-Extraction Spike): Extract blank biological matrix (e.g., plasma from six different sources) following your sample preparation protocol. Spike Colchicine and this compound into the final, extracted, and evaporated supernatant just before injection. This measures the influence of the matrix components alone.
-
Set C (Pre-Extraction Spike): Spike Colchicine and this compound into the blank biological matrix before starting the extraction procedure. This measures the combined effect of recovery and matrix influence.
-
-
Analyze Samples: Inject all three sets into the LC-MS/MS system and record the peak areas for both the analyte (Colchicine) and the internal standard (this compound).
-
Calculate and Interpret Results: Use the mean peak areas from each set to calculate the key parameters.
| Parameter | Formula | Ideal Value | Interpretation |
| Matrix Factor (MF) | Mean Peak Area (Set B) / Mean Peak Area (Set A) | 1.0 | A value < 1.0 indicates ion suppression. A value > 1.0 indicates ion enhancement.[1] |
| Recovery (RE) | Mean Peak Area (Set C) / Mean Peak Area (Set B) | Close to 1.0 (100%) | Measures the efficiency of the extraction process. |
| Process Efficiency (PE) | Mean Peak Area (Set C) / Mean Peak Area (Set A) | Close to 1.0 (100%) | Represents the overall efficiency of the entire method (Recovery and Matrix Effect combined). |
| IS-Normalized MF | MF (Colchicine) / MF (this compound) | 0.85 - 1.15 | This is the most critical value. A value within this range indicates that the IS successfully compensates for the matrix effect.[1][5] |
Note: For a robust method, the coefficient of variation (%CV) of the IS-normalized matrix factor across different matrix lots should be ≤15%.[6]
Guide 2: Mitigation Strategies When Matrix Effects Persist
If the IS-normalized matrix factor falls outside the acceptable range, further troubleshooting is necessary.
Caption: Decision pathway for mitigating matrix effects.
Q: My IS-normalized matrix factor is unacceptable. How can I improve my chromatographic separation?
The goal is to chromatographically separate Colchicine from co-eluting matrix interferences.[1]
-
Adjust the Gradient: Change the slope of your organic mobile phase gradient to better resolve the analyte peak from the "matrix band," especially the early-eluting polar components.
-
Increase Run Time: A longer gradient can provide better separation.
-
Change Column Chemistry: If a standard C18 column is not providing sufficient separation, consider a column with a different stationary phase (e.g., a phenyl-hexyl phase) or a different separation mechanism like HILIC.
-
Use a Divert Valve: Program the system to divert the flow from the initial and final parts of the run to waste. This prevents highly polar salts at the beginning and strongly retained non-polar components (like phospholipids) at the end from entering the mass spectrometer source.[9]
Q: What are my sample preparation options if chromatographic changes are not enough?
More rigorous sample cleanup is the next step to physically remove interfering components before analysis.[10]
-
Liquid-Liquid Extraction (LLE): Offers better selectivity than simple protein precipitation. An LLE protocol using a solvent mixture like n-hexane:dichloromethane:isopropanol has been successfully used for Colchicine.[11]
-
Solid-Phase Extraction (SPE): Provides a much cleaner extract by using a solid sorbent to selectively retain the analyte while matrix components are washed away. This is a highly effective technique for reducing matrix effects.[5]
-
Phospholipid Depletion: Since phospholipids are a primary cause of matrix effects in plasma, using specialized products like HybridSPE-Phospholipid plates can selectively remove them and significantly improve data quality.[9]
Reference Data
| Parameter | Typical Value / Condition | Source |
| LC Column | C18 or C8 (e.g., 50 x 2.1 mm, < 3 µm) | [12] |
| Mobile Phase A | 5 mM Ammonium Formate with 0.025% Formic Acid in Water | [12] |
| Mobile Phase B | Acetonitrile or Methanol | [11][12] |
| Flow Rate | 0.4 - 0.9 mL/min | [12] |
| Injection Volume | 5 µL | [12] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | [11] |
| MS/MS Transition | Colchicine: m/z 400.1 -> 358.1 | [12] |
| MS/MS Transition | This compound: m/z 406.1 -> 364.1 (example, varies by labeled position) | [12] |
| Internal Standard | This compound | [5][11] |
Note: These are example parameters and must be optimized for your specific instrumentation and application.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. veeprho.com [veeprho.com]
- 5. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 6. rjptonline.org [rjptonline.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Addressing Ion Suppression & Enhancement with Colchicine-d6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Colchicine-d6 to mitigate ion suppression and enhancement in liquid chromatography-mass spectrometry (LC-MS/MS) experiments.
Frequently Asked Questions (FAQs)
Q1: What are ion suppression and ion enhancement in LC-MS/MS?
A: Ion suppression and enhancement are matrix effects that interfere with the accuracy and precision of LC-MS/MS analyses.[1][2]
-
Ion Suppression: This phenomenon leads to a decreased analyte response. It happens when co-eluting matrix components hinder the ionization of the target analyte in the mass spectrometer's ion source.[3][4] This can result in reduced sensitivity and potentially false-negative results.[5]
-
Ion Enhancement: Conversely, ion enhancement is an unpredictable increase in the analyte signal. It is caused by co-eluting compounds that improve the ionization efficiency of the analyte.[6]
Both effects can compromise the reliability of quantitative data.
Q2: What are the common causes of ion suppression and enhancement?
A: The primary causes of these matrix effects are endogenous or exogenous components in the sample matrix that co-elute with the analyte of interest.[3][7] Common culprits include:
-
Salts and Buffers: High concentrations of non-volatile salts can crystallize on the ESI droplet, preventing the analyte from entering the gas phase.[5]
-
Phospholipids: Abundant in biological samples like plasma, these molecules are notoriously prone to causing ion suppression.[7][8]
-
Highly Concentrated Compounds: Any compound present at a much higher concentration than the analyte can compete for ionization.[3]
-
Mobile Phase Additives: Certain additives can impact the ionization efficiency of the analyte.
The choice of ionization technique also plays a role; electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).[3][5]
Q3: How does this compound help in addressing ion suppression/enhancement?
A: this compound is a stable isotope-labeled internal standard (SIL-IS) for colchicine.[9][10] Using a SIL-IS is a widely accepted strategy to compensate for matrix effects.
The underlying principle is that this compound is chemically identical to colchicine and will therefore have the same chromatographic retention time, extraction recovery, and ionization response.[11] Consequently, any ion suppression or enhancement affecting the analyte (colchicine) will equally affect the internal standard (this compound). By calculating the ratio of the analyte peak area to the internal standard peak area, the variability introduced by matrix effects is normalized, leading to more accurate and precise quantification.[5]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments using this compound.
Problem 1: Significant variation in analyte/internal standard peak area ratios across different samples.
-
Possible Cause: Inconsistent matrix effects between samples or issues with sample preparation.
-
Troubleshooting Steps:
-
Evaluate Sample Preparation: Ensure that the sample preparation method, such as protein precipitation, solid-phase extraction (SPE), or liquid-liquid extraction (LLE), is consistent and effective at removing interfering matrix components.[12]
-
Optimize Chromatography: Modify the chromatographic method to better separate the analyte and internal standard from the regions of significant ion suppression. A post-column infusion experiment can identify these regions.[5][8]
-
Check for Contamination: Investigate potential sources of contamination in solvents, reagents, or labware that could introduce interfering substances.
-
Problem 2: Poor peak shape or splitting for both colchicine and this compound.
-
Possible Cause: Chromatographic issues or problems with the analytical column.
-
Troubleshooting Steps:
-
Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection.
-
Mobile Phase pH: Verify that the mobile phase pH is appropriate for the analyte and the column chemistry.
-
Column Contamination/Wear: If the problem persists, clean the column according to the manufacturer's instructions or replace it if it has reached the end of its lifespan.
-
Problem 3: Low signal intensity for both analyte and internal standard.
-
Possible Cause: Severe ion suppression, issues with the mass spectrometer, or incorrect sample preparation.
-
Troubleshooting Steps:
-
Dilute the Sample: Diluting the sample can reduce the concentration of matrix components causing suppression.[5]
-
Improve Sample Cleanup: Employ a more rigorous sample preparation technique like SPE to remove a broader range of interferences.
-
Optimize MS Parameters: Re-optimize the mass spectrometer source parameters (e.g., capillary voltage, gas flow, temperature) to enhance signal intensity for both colchicine and this compound.
-
Experimental Protocols
Key Experiment: Post-Column Infusion to Identify Ion Suppression Zones
This experiment helps visualize regions in the chromatogram where ion suppression or enhancement occurs.
Methodology:
-
Setup:
-
Prepare a standard solution of colchicine and this compound at a known concentration in the mobile phase.
-
Using a syringe pump, continuously infuse this solution into the LC flow stream after the analytical column and before the mass spectrometer inlet via a T-junction.
-
-
Procedure:
-
Begin the infusion and allow the signal for both compounds to stabilize, establishing a baseline.
-
Inject a blank matrix sample (e.g., plasma extract without the analyte or IS).
-
Monitor the signal intensity of colchicine and this compound throughout the chromatographic run.
-
-
Interpretation:
-
A dip in the baseline signal indicates a region of ion suppression .
-
A rise in the baseline signal indicates a region of ion enhancement .
-
The goal is to adjust the chromatography so that the analyte and internal standard elute in a region with minimal signal fluctuation.
Quantitative Data Summary
The following tables provide a summary of typical parameters for LC-MS/MS analysis of colchicine using this compound.
Table 1: Example LC-MS/MS Parameters for Colchicine Analysis
| Parameter | Setting |
| LC Column | C18, e.g., 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 10 mM Ammonium Formate in Water (pH 3.5) |
| Mobile Phase B | Methanol or Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 20 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (Colchicine) | m/z 400.3 → 358.3 |
| MRM Transition (this compound) | m/z 406.3 → 362.2 |
Note: These are example parameters and should be optimized for your specific instrumentation and application.[11][13]
Table 2: Representative Performance Data for a Validated Method
| Parameter | Result |
| Linearity Range | 0.04 - 10.0 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.04 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Mean Absolute Recovery | > 95% |
Data compiled from published methods.[11][14]
Visualizations
Workflow for Mitigating Ion Suppression
Caption: Troubleshooting workflow for ion suppression issues.
Logical Relationship of Analyte, IS, and Matrix Effects
Caption: Impact of this compound on mitigating matrix effects.
References
- 1. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 4. Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies | PPTX [slideshare.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring: A Review of Current Knowledge of Its Minimization and Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 9. veeprho.com [veeprho.com]
- 10. caymanchem.com [caymanchem.com]
- 11. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 12. researchgate.net [researchgate.net]
- 13. rjptonline.org [rjptonline.org]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Minimizing Colchicine-d6 Carryover
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize autosampler carryover of Colchicine-d6 in their LC-MS/MS experiments.
Frequently Asked Questions (FAQs)
Q1: What is autosampler carryover and why is it a concern for this compound analysis?
A1: Autosampler carryover is the appearance of a small peak corresponding to an analyte in a blank injection that follows a high-concentration sample injection.[1] This occurs when residual analyte from a previous injection is inadvertently introduced into a subsequent run.[2] For a potent compound like this compound, even minute levels of carryover can lead to inaccurate quantification of subsequent samples, especially those with low analyte concentrations.
Q2: What are the common sources of carryover in an LC-MS/MS system?
A2: The most common source of carryover is the autosampler, particularly the needle, injection valve, and sample loop, as these components come into direct contact with the undiluted sample.[3] Other potential sources include contaminated wash solvents, poorly seated fittings, and the analytical column itself.[4]
Q3: Are there specific properties of this compound that might make it prone to carryover?
A3: While specific data on this compound carryover is limited, its chemical properties as a polar and slightly basic compound suggest potential for adsorption to surfaces within the autosampler and flow path. Compounds with these characteristics can exhibit "stickiness," leading to carryover if not adequately addressed.[2]
Troubleshooting Guides
Issue: I am observing carryover of this compound in my blank injections.
This guide provides a systematic approach to identifying and mitigating the source of this compound carryover.
Step 1: Confirm and Classify the Carryover
The first step is to confirm that you are observing true carryover and not contamination from another source.
-
Experimental Protocol:
-
Inject a high-concentration this compound standard.
-
Follow this with a series of at least three blank injections (using fresh, confirmed clean solvent).
-
Analyze the resulting chromatograms.
-
-
Interpreting the Results:
-
Classic Carryover: If the peak area of this compound decreases with each subsequent blank injection, it is likely true autosampler carryover.[1]
-
Constant Contamination: If the peak area remains relatively constant across all blank injections, the issue is more likely contamination of your blank solvent, mobile phase, or a system component.[1][5]
-
Step 2: Optimize the Autosampler Wash Method
An effective wash method is crucial for minimizing carryover. This involves optimizing the wash solvent composition, volume, and sequence.
-
Experimental Protocol: Wash Solvent Optimization
-
Prepare a series of different wash solutions (see Table 1 for examples).
-
Inject a high-concentration this compound standard.
-
Perform a wash cycle using one of the prepared wash solutions.
-
Inject a blank to assess the carryover.
-
Repeat steps 2-4 for each wash solution to determine the most effective one.
-
-
Data Presentation: Wash Solvent Effectiveness
Wash Solvent Composition Rationale Example Carryover (%) 90:10 Water:Acetonitrile A common starting point for reversed-phase methods.[6] 0.5% 50:50 Water:Acetonitrile Increased organic content to improve solubility of adsorbed analyte.[6] 0.1% 90:10 Methanol:Water Methanol can have different solvating properties than acetonitrile. 0.2% 50:50 Methanol:Water Increased methanol content. 0.08% 0.1% Formic Acid in 50:50 Methanol:Water An acidic modifier can help to neutralize basic sites on surfaces and improve the solubility of basic compounds like colchicine.[7] 0.02% 0.1% Ammonium Hydroxide in 50:50 Methanol:Water A basic modifier can be effective for some compounds.[7] 0.05% Note: The carryover percentages in this table are for illustrative purposes to demonstrate the relative effectiveness of different wash solutions. Actual results will vary depending on the specific LC-MS/MS system and conditions.
-
Experimental Protocol: Wash Volume and Sequence Optimization
-
Using the most effective wash solvent identified, vary the wash volume and the number of wash cycles.
-
Compare a single large volume wash with multiple smaller volume washes.
-
Evaluate the effectiveness of pre-injection and post-injection wash steps.[6]
-
Step 3: Isolate the Source of Carryover
If optimizing the wash method does not resolve the issue, the next step is to systematically isolate the source of the carryover.
-
Experimental Workflow Diagram
A systematic workflow for troubleshooting this compound carryover. -
Experimental Protocol: Differentiating System vs. Column Carryover
-
Remove the analytical column and replace it with a union.
-
Inject a high-concentration standard followed by a blank.
-
If carryover is still observed, the source is within the autosampler or system components (e.g., tubing, valves).[4]
-
If carryover is significantly reduced or eliminated, the column is a major contributor.
-
Step 4: Hardware Inspection and Maintenance
Physical inspection and cleaning of autosampler components are essential.
-
Checklist for Hardware Inspection:
-
Injection Needle: Inspect for any visible residue or damage. Clean or replace as needed. The exterior of the needle is a common site for sample adhesion.[6]
-
Needle Seat and Seal: These components can wear over time and create dead volumes where the sample can be trapped.[5]
-
Sample Loop: Ensure the loop is not blocked and is being adequately flushed.
-
Injector Valve Rotor Seal: Scratches or wear on the rotor seal can be a significant source of carryover.[5]
-
Tubing and Fittings: Ensure all connections are properly seated to avoid dead volumes.
-
Logical Relationships in Carryover Mitigation
The following diagram illustrates the key factors influencing carryover and their interdependencies.
References
- 1. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 2. google.com [google.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. lcms.cz [lcms.cz]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Technical Support Center: Optimizing Colchicine and Colchicine-d6 Extraction Recovery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the extraction recovery of Colchicine and its deuterated internal standard, Colchicine-d6.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of Colchicine and this compound, offering potential causes and solutions in a question-and-answer format.
Question: Why am I experiencing low recovery of both Colchicine and this compound?
Answer: Low recovery of both the analyte and the internal standard often points to a systematic issue with the extraction procedure. Several factors could be at play, from the choice of solvent to the pH of the sample matrix.
Potential Causes and Solutions:
-
Suboptimal Solvent Selection: The choice of extraction solvent is critical for achieving high recovery. Different sample matrices may require different solvents. For instance, while methanol and ethanol are commonly used for extracting colchicine from plant materials, a mixture of n-hexane, dichloromethane, and isopropanol has been shown to be effective for plasma, whole blood, and urine samples.[1] It's important to use a solvent system that has a high affinity for colchicine.
-
Incorrect pH of the Sample Matrix: The pH of the extraction medium significantly impacts the extraction efficiency of colchicine, which is an alkaloid. An acidic pH can enhance the solubility of colchicine in the aqueous phase, while a basic pH may be necessary for efficient extraction into an organic solvent. For example, one study found that the highest colchicine yield from Colchicum autumnale bulbs was obtained with a solvent having a pH of 1.[2] Conversely, for liquid-liquid extraction from plasma, a pH of 8.0 has been used successfully.[3]
-
Inadequate Extraction Time or Temperature: The duration and temperature of the extraction process can affect recovery. One study optimizing extraction from Gloriosa superba tubers found an extraction time of 70 minutes at 35°C to be optimal.[4][5] It is crucial to allow sufficient time for the solvent to penetrate the sample matrix and for the analyte to partition into the solvent. However, excessively high temperatures can lead to the degradation of colchicine.[2]
-
Insufficient Solvent-to-Solid Ratio: For solid samples, the ratio of solvent to the solid material is a key parameter. A low ratio may result in incomplete extraction. An optimized protocol for Gloriosa superba tubers utilized a solvent-solid ratio of 50:1.[4][5]
-
Sample Pre-treatment Issues: For plant materials, the particle size can influence extraction efficiency. Grinding the material to a smaller particle size increases the surface area available for solvent interaction.[4][5] For biological fluids, protein precipitation is a crucial step. Incomplete protein removal can lead to matrix effects and low recovery.
Question: My Colchicine recovery is low, but the recovery of the internal standard (this compound) is acceptable. What could be the problem?
Answer: This scenario suggests that the issue is likely related to the stability of the native colchicine in the sample matrix or a problem that occurred before the addition of the internal standard.
Potential Causes and Solutions:
-
Analyte Degradation: Colchicine can be susceptible to degradation under certain conditions. Ensure that samples are stored properly (e.g., at -20°C) and protected from light.[6] The stability of colchicine should be evaluated under the specific storage and processing conditions of your experiment.
-
Incomplete Release from the Matrix: It is possible that the native colchicine is more tightly bound to the sample matrix than the spiked internal standard. Consider optimizing the sample disruption technique (e.g., sonication, homogenization) to ensure the complete release of the analyte.
-
Timing of Internal Standard Addition: The internal standard should be added as early as possible in the workflow to account for losses during sample preparation. If the internal standard is added after a step where significant loss of the native analyte occurs, it will not accurately reflect the overall recovery.
Question: I am observing significant matrix effects in my LC-MS/MS analysis. How can I mitigate this?
Answer: Matrix effects, which are the suppression or enhancement of ionization by co-eluting matrix components, can lead to inaccurate quantification.
Potential Causes and Solutions:
-
Inadequate Sample Cleanup: The presence of endogenous components from the sample matrix is a primary cause of matrix effects. Improving the sample cleanup procedure can help. For plasma or urine samples, techniques like in-syringe dispersive solid-phase extraction (DSPE) have been shown to effectively clean up the extract.[7]
-
Choice of Internal Standard: A stable isotope-labeled internal standard like this compound is the best choice to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[8][9]
-
Chromatographic Separation: Optimizing the chromatographic conditions to separate colchicine from interfering matrix components can also reduce matrix effects. This may involve adjusting the mobile phase composition, gradient, or using a different column chemistry.
Below is a troubleshooting workflow to help identify and resolve issues with low extraction recovery.
Frequently Asked Questions (FAQs)
Q1: What are the most common extraction methods for Colchicine?
A1: The most common methods are liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[8] For plant materials, methods like soxhlet extraction, maceration, and ultrasound-assisted extraction are also frequently used.[4][10][11]
Q2: Which solvents are best for Colchicine extraction?
A2: The choice of solvent depends on the sample matrix.
-
Plant Material: Aqueous ethanol (e.g., 50-70%) and methanol are often effective.[4][5]
-
Biological Fluids (Plasma/Urine): Dichloromethane, ethyl acetate, and mixtures like n-hexane:dichloromethane:isopropanol have been successfully used in LLE.[1][3][9] For SPE, methanol is commonly used for elution.[8]
Q3: What is the purpose of using this compound?
A3: this compound is a deuterated analog of colchicine and is used as an internal standard in quantitative analysis, particularly with mass spectrometry.[8][9] It has a slightly higher molecular weight than colchicine but exhibits very similar chemical and physical properties. This allows it to mimic the behavior of the analyte during extraction and analysis, thereby correcting for any sample loss or matrix effects and leading to more accurate and precise quantification.[12][13]
Q4: How can I improve the purity of my Colchicine extract?
A4: To improve purity, you can incorporate additional cleanup steps. For plant extracts, partitioning with different solvents (e.g., ethyl acetate) can help remove impurities.[10] Column chromatography is another effective purification technique.[10] For biological samples, SPE provides a cleaner extract compared to simple protein precipitation.[8]
Experimental Protocols
Below are generalized experimental protocols for LLE and SPE of Colchicine from plasma, based on methods described in the literature.
Liquid-Liquid Extraction (LLE) Protocol for Plasma
This protocol is a generalized representation of LLE methods found in the literature.[1][3][9]
Solid-Phase Extraction (SPE) Protocol for Plasma
This protocol is a generalized representation of SPE methods found in the literature.[8]
Data Summary Tables
The following tables summarize quantitative data from various studies on Colchicine extraction.
Table 1: Factors Influencing Colchicine Extraction from Plant Material (Gloriosa superba) [4][5]
| Parameter | Optimized Value |
| Extraction Time | 70 minutes |
| Temperature | 35°C |
| pH | 7 |
| Solvent Composition | 70% Ethanol in Water |
| Solvent-Solid Ratio | 50:1 |
| Particle Size | 0.5 mm |
Table 2: Reported Recovery of Colchicine and this compound from Biological Matrices
| Matrix | Extraction Method | Analyte | Average Recovery (%) | Reference |
| Rat Plasma, Whole Blood, Urine | Liquid-Liquid Extraction | Colchicine | >96.8 | [1] |
| Human Plasma | Solid-Phase Extraction | Colchicine | ~37 | [14][15] |
| Human Plasma | Solid-Phase Extraction | This compound | ~37 | [14][15] |
| Human Whole Blood & Urine | Liquid-Liquid Extraction | Colchicine | >63.94 | [9] |
| Human Plasma | Liquid-Liquid Extraction | Colchicine | Satisfactory (not quantified) | [3] |
| Human Plasma | In-syringe DSPE | Colchicine | 95.3 - 102.68 | [7] |
| Human Urine | In-syringe DSPE | Colchicine | 93.9 - 94.8 | [7] |
References
- 1. Liquid Chromatography Tandem Mass Spectrometric Analytical Method for Study of Colchicine in Rats Given Low Doses [mdpi.com]
- 2. Extraction, development and validation of HPLC-UV method for rapid and sensitive determination of colchicine from Colchicum autumnale L. Bulbs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel LC-ESI-MS-MS method for sensitive quantification of colchicine in human plasma: application to two case reports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijat-aatsea.com [ijat-aatsea.com]
- 5. researchgate.net [researchgate.net]
- 6. annalsofrscb.ro [annalsofrscb.ro]
- 7. In-syringe dispersive solid phase filter extraction cleanup followed by liquid chromatography-triple quadrupole mass spectrometry for fast determination of colchicine in plasma/urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 9. Development, validation, and clinical application of a rapid UPLC-MS/MS method for detection of colchicine in human whole blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Colchicine: Isolation, LC–MS QTof Screening, and Anticancer Activity Study of Gloriosa superba Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. caymanchem.com [caymanchem.com]
- 13. This compound | CAS 1217651-73-4 | LGC Standards [lgcstandards.com]
- 14. rjptonline.org [rjptonline.org]
- 15. ir.vistas.ac.in [ir.vistas.ac.in]
Technical Support Center: Optimizing Colchicine-d6 Separation
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the chromatographic separation of Colchicine-d6.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered during the HPLC separation of this compound?
A1: The most frequent challenges include poor peak shape (tailing or fronting), inadequate resolution from colchicine or other impurities, and inconsistent retention times. These issues often stem from a suboptimal mobile phase composition.
Q2: Why is the mobile phase pH critical for the separation of this compound?
A2: The pH of the mobile phase significantly influences the ionization state of colchicine, which is an alkaloid.[1][2][3] By controlling the pH, you can alter the analyte's interaction with the stationary phase, thereby affecting its retention and peak shape.[1][2] For basic compounds like colchicine, maintaining a consistent and appropriate pH is crucial for reproducible and symmetrical peaks.[4]
Q3: What type of analytical column is typically recommended for this compound analysis?
A3: Reversed-phase C18 columns are the most commonly used stationary phases for the analysis of colchicine and its deuterated analogs. These columns provide effective separation based on the hydrophobicity of the molecule.
Q4: Can the organic solvent in the mobile phase affect the separation?
A4: Yes, the choice and proportion of the organic solvent (typically acetonitrile or methanol) are critical. Acetonitrile generally offers lower viscosity and better UV transparency. The ratio of organic solvent to the aqueous phase determines the elution strength of the mobile phase and directly impacts the retention time and resolution of this compound.
Troubleshooting Guide: Adjusting Mobile Phase for Better Separation
This guide provides systematic steps to address common separation problems by modifying the mobile phase.
Issue 1: Peak Tailing
Q: My this compound peak is showing significant tailing. How can I improve the peak symmetry?
A: Peak tailing for basic compounds like colchicine is often due to interactions with acidic silanol groups on the silica-based column packing.[4] Here’s a step-by-step approach to mitigate this:
Experimental Protocol:
-
Adjust Mobile Phase pH:
-
Action: Increase the pH of the aqueous portion of your mobile phase slightly. For C18 columns, a pH range of 3 to 8 is generally safe. A higher pH can suppress the ionization of residual silanol groups, reducing their interaction with the protonated colchicine molecule.
-
Procedure: Prepare your aqueous mobile phase with a suitable buffer (e.g., ammonium formate or ammonium acetate) and adjust the pH using a compatible acid or base (e.g., formic acid or ammonia). Start with a pH adjustment of 0.5 units.
-
-
Incorporate a Mobile Phase Additive:
-
Action: Add a small concentration of a competing base or an ionic liquid to the mobile phase. These additives can mask the active silanol sites on the stationary phase.[5][6][7]
-
Procedure: Introduce a low concentration (e.g., 0.1%) of an amine modifier like triethylamine (TEA) to the mobile phase. Alternatively, ionic liquids can be effective in reducing peak tailing for alkaloids.[5][6][7]
-
-
Increase Buffer Concentration:
-
Action: A higher buffer concentration can help maintain a constant pH and ionic strength, which can improve peak shape.
-
Procedure: If you are using a buffered mobile phase, try increasing the concentration from, for example, 10 mM to 20 mM.
-
Issue 2: Poor Resolution (Co-elution with Impurities)
Q: I am observing poor resolution between this compound and a potential impurity. How can I improve their separation?
A: Improving resolution requires modifying the selectivity of your chromatographic system. Adjusting the mobile phase is often the most effective strategy.
Experimental Protocol:
-
Modify the Organic Solvent Ratio:
-
Action: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. This will increase the retention times of all components, potentially providing better separation between closely eluting peaks.
-
Procedure: If your current mobile phase is 50:50 acetonitrile:water, try adjusting it to 45:55 or 40:60.
-
-
Change the Organic Solvent:
-
Action: Switch from one organic solvent to another (e.g., from methanol to acetonitrile or vice versa). Different solvents can alter the selectivity of the separation.
-
Procedure: If you are using methanol, prepare a mobile phase with the same proportion of acetonitrile and observe the effect on resolution.
-
-
Adjust the Mobile Phase pH:
-
Action: A change in pH can alter the polarity and retention of ionizable impurities differently than that of this compound, leading to improved separation.
-
Procedure: Systematically vary the pH of the aqueous phase within a range suitable for your column (e.g., from pH 3 to 7) and monitor the resolution.
-
Issue 3: Peak Fronting or Splitting
Q: My this compound peak appears distorted, with either a leading edge (fronting) or as a split peak. What could be the cause and how do I fix it?
A: Peak fronting is often a sign of column overload or an injection solvent that is stronger than the mobile phase. Split peaks can indicate a partially clogged column inlet or a problem with the injection process.
Experimental Protocol:
-
Check the Injection Solvent:
-
Action: Ensure your sample is dissolved in a solvent that is weaker than or of similar strength to your mobile phase. Injecting in a much stronger solvent can cause peak distortion.
-
Procedure: If possible, dissolve your sample in the initial mobile phase of your gradient or a weaker solvent mixture.
-
-
Reduce Sample Concentration:
-
Action: Overloading the column with too much sample can lead to peak fronting.
-
Procedure: Dilute your sample and inject a smaller amount onto the column.
-
-
Mobile Phase In-situ Cleanup:
-
Action: If the issue is a contaminated guard or analytical column, flushing with a strong solvent might help.
-
Procedure: Flush the column with a strong, compatible solvent (e.g., 100% acetonitrile or methanol) to remove strongly retained contaminants.
-
Summary of Typical HPLC/UPLC Conditions
The following table summarizes common starting conditions for the analysis of Colchicine and this compound based on literature. These can be used as a baseline for method development and troubleshooting.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Stationary Phase | C18 (e.g., 2.1 x 50 mm, 1.7 µm) | C18 (e.g., 4.6 x 250 mm, 5 µm) | C18 (e.g., 3.0 x 100 mm, 2.6 µm) |
| Mobile Phase A | 4.0 mM Ammonium Formate in Water | 0.05 M Ammonium Acetate | 5 mM Ammonium Formate, pH 3.5 |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile |
| Gradient/Isocratic | Isocratic (90:10 B:A) | Isocratic (52:48 B:A) | Isocratic (40:60 B:A) |
| Flow Rate | 0.2 mL/min | 1.0 mL/min | 0.25 mL/min |
| Detection | MS/MS | UV (245 nm) | UV (254 nm) |
Logical Workflow for Mobile Phase Optimization
The following diagram illustrates a systematic approach to troubleshooting poor separation of this compound by adjusting the mobile phase.
Caption: Troubleshooting workflow for optimizing this compound separation.
References
- 1. moravek.com [moravek.com]
- 2. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. hplc.eu [hplc.eu]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. scispace.com [scispace.com]
Impact of pH on Colchicine-d6 stability and chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and chromatographic analysis of Colchicine-d6.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: For long-term stability, it is recommended to store this compound at -20°C.[1][2] It should be kept in a dry place and protected from light.[3][4]
Q2: How does pH affect the stability of this compound?
A2: The stability of the colchicine molecule, and by extension this compound, is significantly influenced by pH. Forced degradation studies have shown that colchicine undergoes degradation under both alkaline and acidic conditions, with more substantial degradation observed in alkaline environments.[5][6][7] The ionization state of the molecule can change with pH, leading to different degradation pathways such as hydrolysis.[8]
Q3: What are the common degradation products of colchicine under pH stress?
A3: Under alkaline conditions (e.g., 1 M NaOH), colchicine can degrade into multiple products.[5] While specific degradation products for this compound are not detailed in the provided results, the degradation pathway is expected to be similar to that of unlabeled colchicine.
Q4: What type of analytical column is typically used for this compound analysis?
A4: Reversed-phase C18 columns are most commonly used for the chromatographic analysis of colchicine and its deuterated analogs.[5][6][7][9][10][11]
Q5: What mobile phase composition is recommended for HPLC analysis of this compound?
A5: Typical mobile phases consist of a mixture of an organic solvent (acetonitrile and/or methanol) and an aqueous buffer. The pH of the buffer is a critical parameter and is generally maintained in the acidic to slightly acidic range (pH 3.5 to 5.5) to ensure good peak shape and resolution.[5][7][9][11] Common buffers include phosphate, ammonium formate, and ammonium acetate.[5][9][12]
Troubleshooting Guides
Issue 1: Poor peak shape (tailing or fronting) in chromatography.
-
Possible Cause: Inappropriate mobile phase pH. The secondary amine in the colchicine structure can interact with residual silanols on the silica-based column packing, leading to peak tailing.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is within the optimal range of 3.5-5.5. A lower pH can help to protonate the secondary amine, reducing its interaction with the stationary phase.[5][7][11]
-
Use a Different Buffer: Consider using a buffer like ammonium formate or acetate, which can help to improve peak shape.
-
Column Choice: If peak tailing persists, consider using a column with end-capping or a different stationary phase chemistry.
-
Issue 2: Inconsistent retention times.
-
Possible Cause:
-
Fluctuations in mobile phase composition.
-
Temperature variations.
-
Inadequate column equilibration.
-
-
Troubleshooting Steps:
-
Mobile Phase Preparation: Ensure the mobile phase is prepared accurately and consistently. Premixing the aqueous and organic components can improve reproducibility.
-
Column Thermostatting: Use a column oven to maintain a consistent temperature.[5]
-
Column Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting the analytical run.
-
Issue 3: Low signal intensity or poor sensitivity.
-
Possible Cause:
-
Suboptimal detection wavelength.
-
Degradation of the sample.
-
Issues with the mass spectrometer settings (if using LC-MS).
-
-
Troubleshooting Steps:
-
Optimize Detection Wavelength: For UV detection, ensure the wavelength is set to the absorbance maximum of colchicine, which is typically around 245-257 nm or 350 nm.[5][10][11]
-
Sample Handling: Prepare fresh solutions of this compound and store them under appropriate conditions (-20°C, protected from light) to prevent degradation.
-
LC-MS/MS Optimization: If using mass spectrometry, optimize the source parameters and MRM transitions for this compound (e.g., 406.400/362.000).[12]
-
Experimental Protocols
Protocol 1: pH Stability Study of this compound
This protocol outlines a forced degradation study to evaluate the stability of this compound under acidic and alkaline conditions.
1. Materials:
- This compound
- Hydrochloric acid (HCl), 1 M
- Sodium hydroxide (NaOH), 1 M
- HPLC grade water, methanol, and acetonitrile
- Phosphate or formate buffer for HPLC mobile phase
- pH meter
- HPLC system with UV or MS detector
2. Procedure:
- Prepare a stock solution of this compound in methanol or a suitable solvent.
- For acidic degradation, mix an aliquot of the stock solution with 1 M HCl.
- For alkaline degradation, mix an aliquot of the stock solution with 1 M NaOH.
- Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2 hours).[6][7]
- At specified time points, withdraw samples, neutralize them (add an equimolar amount of base for the acidic sample and acid for the alkaline sample), and dilute with mobile phase to a suitable concentration for HPLC analysis.
- Analyze the samples using a validated stability-indicating HPLC method.
3. Data Analysis:
- Calculate the percentage degradation of this compound at each time point by comparing the peak area to that of an untreated control sample.
Protocol 2: HPLC Method for this compound Analysis
1. Chromatographic Conditions:
- Column: C18, 250 mm x 4.6 mm, 5 µm particle size[10][11]
- Mobile Phase: A mixture of buffer (e.g., 50 mM potassium phosphate, pH 4.0) and acetonitrile in a ratio of 50:50 (v/v).[7]
- Flow Rate: 1.0 mL/min[7][10]
- Injection Volume: 10 µL[7]
- Column Temperature: 35°C[7]
- Detection: UV at 245 nm[7]
2. Sample Preparation:
- Dissolve this compound in the mobile phase to achieve a final concentration within the linear range of the assay.
Data Presentation
Table 1: Summary of Colchicine Degradation under Forced Stress Conditions
| Stress Condition | Temperature | Duration | % Degradation of Colchicine | Reference |
| Acidic (0.5 N HCl) | 60°C | 2 hours | 9.14% | [6] |
| Alkaline (0.5 N NaOH) | 60°C | 2 hours | 11.41% | [6][7] |
| Oxidative (3% H₂O₂) | Room Temp. | 2 hours | Not specified, but degradation observed | [6] |
Note: The data presented is for unlabeled colchicine but provides a strong indication of the expected stability of this compound due to their identical core structures.
Visualizations
Caption: Workflow for pH-dependent stability testing of this compound.
Caption: Troubleshooting guide for poor chromatographic peak shape.
References
- 1. This compound | CAS 1217651-73-4 | LGC Standards [lgcstandards.com]
- 2. This compound | CAS#:1217651-73-4 | Chemsrc [chemsrc.com]
- 3. researchgate.net [researchgate.net]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. gerpac.eu [gerpac.eu]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 9. Liquid chromatographic determination of colchicine in pharmaceuticals: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. researchgate.net [researchgate.net]
- 12. rjptonline.org [rjptonline.org]
Validation & Comparative
A Comparative Guide to the Bioanalytical Method Validation of Colchicine Assays Utilizing Colchicine-d6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of colchicine in biological matrices, with a specific focus on assays employing colchicine-d6 as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is a cornerstone of robust quantitative bioanalysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, as it effectively compensates for variability in sample preparation and matrix effects. This document outlines the key validation parameters as stipulated by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), and presents supporting experimental data from published studies.[1][2][3][4][5]
Comparative Performance of Validated Colchicine Assays
The following tables summarize the performance characteristics of various validated LC-MS/MS methods for the determination of colchicine using this compound as an internal standard. These methods demonstrate high sensitivity, accuracy, and precision, making them suitable for pharmacokinetic and toxicokinetic studies.
Table 1: Linearity and Sensitivity of Validated Colchicine LC-MS/MS Assays
| Biological Matrix | Linear Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Reference |
| Human Plasma | 0.04 - 10.0 | 0.04 | [6][7] |
| Human Plasma | 0.05 - 100 | 0.05 | [8] |
| Human Whole Blood | 0.5 - 200 | 0.5 | [9][10] |
| Human Urine | 2 - 2000 | 2 | [9][10] |
| Rat Plasma | 0.5 - (not specified) | 0.5 | [11] |
| Human Plasma | 0.04 - 7.56 | 0.113 (as pg) | [12] |
| Human Plasma | 0.075 - 10.091 | 0.075 | [13] |
Table 2: Accuracy and Precision of Validated Colchicine LC-MS/MS Assays
| Biological Matrix | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% of Nominal) | Reference |
| Human Plasma | LLOQ, Low, Mid, High | < 15% | < 15% | 85-115% | [8] |
| Human Whole Blood | Low, Mid, High | < 15% | < 15% | 85-115% | [9][10] |
| Human Urine | Low, Mid, High | < 15% | < 15% | 85-115% | [9][10] |
| Rat Plasma | Low, Mid, High | < 15% | < 15% | 85-115% | [11] |
| Human Plasma | LLOQ, Low, Mid, High | 1.86 - 9.85 | Not Specified | 95.92 - 107.04 | [12] |
Table 3: Recovery and Matrix Effect of a Validated Colchicine LC-MS/MS Assay
| Biological Matrix | QC Level | Mean Extraction Recovery (%) | Matrix Effect (%CV) | Reference |
| Human Whole Blood | Low, High | > 63.94 | < 15% | [9][10] |
| Human Plasma | Low, Mid, High | 57.11 | Not Specified | [12] |
Experimental Protocols
The following are detailed methodologies for key experiments performed during the validation of a bioanalytical method for colchicine using this compound as an internal standard. These protocols are based on established guidelines and published literature.[1][3][14]
Preparation of Stock and Working Solutions
-
Colchicine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of colchicine reference standard in methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol.[15]
-
Working Solutions: Prepare serial dilutions of the colchicine stock solution in a suitable solvent (e.g., 50% methanol) to create working solutions for calibration standards and quality control (QC) samples. Prepare a working solution of the IS at a fixed concentration.
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards: Spike blank biological matrix (e.g., human plasma) with the appropriate colchicine working solutions to achieve a series of concentrations covering the expected in-study range. A typical calibration curve consists of a blank sample (matrix without analyte or IS), a zero sample (matrix with IS), and 6-8 non-zero concentrations.[8]
-
Quality Control (QC) Samples: Prepare QC samples in the same biological matrix at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.[8]
Sample Extraction (Solid-Phase Extraction - SPE)
-
To a 200 µL aliquot of plasma, calibration standard, or QC sample, add 50 µL of the this compound internal standard working solution.
-
Vortex the samples and load them onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with an appropriate solvent to remove interferences.
-
Elute the analyte and internal standard with a suitable elution solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[6][7]
LC-MS/MS Conditions
-
Chromatographic Column: A C18 reversed-phase column is commonly used.[6][10]
-
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., 10 mM ammonium formate) and an organic solvent (e.g., methanol or acetonitrile) is typical.[6][10]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) mode is used.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for colchicine and this compound.[9][10]
Visualizing the Bioanalytical Workflow and Validation Relationships
To better illustrate the processes involved, the following diagrams have been generated using Graphviz (DOT language).
Caption: Experimental workflow for colchicine bioanalysis.
Caption: Key parameters of bioanalytical method validation.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. elearning.unite.it [elearning.unite.it]
- 5. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 7. wjpps.com [wjpps.com]
- 8. Development and Validation of a Rapid and Simple UHPLC–MS/MS Method for the Determination of Colchicine in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development, validation, and clinical application of a rapid UPLC-MS/MS method for detection of colchicine in human whole blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. ijcpa.in [ijcpa.in]
- 13. rjptonline.org [rjptonline.org]
- 14. fda.gov [fda.gov]
- 15. caymanchem.com [caymanchem.com]
A Comparative Guide to the Bioanalytical Quantification of Colchicine Using Colchicine-d6
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of analytical methods for the quantification of colchicine, with a focus on the use of colchicine-d6 as an internal standard. This document outlines the lower limit of quantification (LLOQ) achieved by various methods, details experimental protocols, and visualizes key biological and experimental processes.
The accurate quantification of colchicine, a widely used therapeutic agent for gout and other inflammatory conditions, is critical in both clinical and research settings. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for mass spectrometry-based bioanalysis, ensuring high accuracy and precision by compensating for matrix effects and variability in sample processing.
Performance Comparison of Analytical Methods
The choice of analytical methodology significantly impacts the sensitivity of colchicine quantification. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) using this compound as an internal standard consistently provides the lowest LLOQ, making it the preferred method for pharmacokinetic and toxicokinetic studies where low concentrations are expected. The following table summarizes the performance of various published methods.
| Analytical Method | Internal Standard | Biological Matrix | LLOQ (ng/mL) | Sample Preparation | Key Findings |
| UPLC-MS/MS | This compound | Human Plasma | 0.01 | Solid-Phase Extraction (SPE) | Highly sensitive method suitable for bioequivalence studies.[1] |
| LC-MS/MS | This compound | Human Plasma | 0.04 | Solid-Phase Extraction (SPE) | Simple, sensitive, and selective method with a low plasma volume requirement (200 µL).[2] |
| UHPLC-MS/MS | Colchicine-d3 | Human Plasma | 0.05 | Protein Precipitation (Ostro plate) | Rapid method with a 3-minute run time and low sample volume (50 µL).[3] |
| LC-MS/MS | This compound | Human Plasma | 0.1 | Protein Precipitation | Method validated for a concentration range of 0.1 to 10 ng/mL.[4] |
| LC-MS/MS | Pimozide | Serum | 0.1 | Protein Precipitation | An alternative internal standard was used, demonstrating method flexibility.[5] |
| LC-MS/MS | This compound | Rat Plasma, Urine, Whole Blood | 0.5 | Liquid-Liquid Extraction (LLE) | Demonstrated applicability across different biological matrices.[6] |
| LC-ESI-MS/MS | Embutramide | Human Plasma | 0.5 | Liquid-Liquid Extraction (LLE) | A novel method for sensitive quantification, applicable in clinical toxicology cases.[7][8] |
| HPLC-UV | Not specified | Gloriosa superba extract | 62.23 | Methanol Extraction | Significantly higher LLOQ, suitable for phytochemical analysis but not for low-level bioanalysis.[1] |
| RP-HPLC | Not specified | Pharmaceutical Dosage Form | 5000 | Mobile Phase Dissolution | Method developed for quality control of pharmaceutical formulations with a high LLOQ.[9] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below is a representative experimental protocol for the quantification of colchicine in human plasma using LC-MS/MS with this compound.
Sample Preparation: Solid-Phase Extraction (SPE)
-
To 200 µL of human plasma, add 50 µL of this compound internal standard working solution (e.g., 50 ng/mL).[2]
-
Vortex the mixture for 30 seconds.
-
Load the entire mixture onto a pre-conditioned SPE cartridge (e.g., Oasis HLB, 30 mg/1 mL).
-
Wash the cartridge with 1.0 mL of water.
-
Elute the analyte and internal standard with 0.5 mL of the mobile phase.[10]
-
Inject an aliquot of the eluate into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
LC System: Waters Acquity UPLC or equivalent
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.7 µm)[1]
-
Mobile Phase: Isocratic mixture of 10 mM ammonium formate (pH 3.5) and methanol (20:80, v/v)[2]
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer (e.g., AB Sciex API 4000)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
Visualizing the Experimental Workflow and Biological Pathway
Diagrams are provided below to illustrate the experimental workflow for colchicine quantification and the signaling pathway of its mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Colchicine Pharmacokinetics and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Colchicine Blocks Tubulin Heterodimer Recycling by Tubulin Cofactors TBCA, TBCB, and TBCE [frontiersin.org]
- 5. Colchicine --- update on mechanisms of action and therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A novel LC-ESI-MS-MS method for sensitive quantification of colchicine in human plasma: application to two case reports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.indexcopernicus.com [journals.indexcopernicus.com]
Colchicine-d6 vs. other internal standards for Colchicine analysis
An Objective Guide to Internal Standard Selection for Colchicine Quantification
In the precise world of bioanalysis, the accurate quantification of therapeutic agents like colchicine is paramount for pharmacokinetic studies, therapeutic drug monitoring, and clinical toxicology. The choice of an internal standard (IS) is a critical determinant of an assay's reliability. This guide provides a comprehensive comparison between Colchicine-d6 and other common internal standards used in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of colchicine.
The Role of the Internal Standard
An internal standard is a compound with physicochemical properties similar to the analyte, added in a known quantity to every sample, calibrator, and quality control sample. Its primary function is to correct for the potential loss of analyte during sample preparation and for variations in instrument response (e.g., injection volume and ionization efficiency). An ideal internal standard co-elutes with the analyte, experiences similar matrix effects, and has a comparable extraction recovery, thus ensuring the accuracy and precision of the results.
This compound: The Gold Standard
For mass spectrometry-based assays, the gold standard is a stable isotope-labeled (SIL) version of the analyte. This compound is a deuterated analog of colchicine, meaning six hydrogen atoms in the molecule have been replaced with deuterium.[1][2] This substitution results in a mass shift of 6 Daltons, allowing the mass spectrometer to distinguish it from the native colchicine, while its chemical and physical behavior remains nearly identical.
Key Advantages of this compound:
-
Compensates for Matrix Effects: It co-elutes with colchicine, ensuring both compounds experience the same ionization suppression or enhancement from matrix components.[3]
-
Similar Extraction Recovery: Its extraction efficiency from complex biological matrices like plasma or whole blood is virtually identical to that of colchicine.[4][5]
-
Improved Accuracy and Precision: By effectively normalizing for variations in sample processing and instrument performance, SIL internal standards like this compound provide the highest possible accuracy and precision.[6]
Alternative Internal Standards
While this compound is preferred, other compounds have been utilized as internal standards for colchicine analysis. These generally fall into two categories: other deuterated analogs and structural analogs.
-
Colchicine-d3: Another stable isotope-labeled analog, Colchicine-d3, is also used.[7][8] Functionally, it offers the same benefits as this compound. The primary difference is the mass shift (3 Daltons instead of 6). Both are considered excellent choices, and the selection between them often depends on commercial availability and cost.
-
Structural Analogs: These are compounds that are chemically different from colchicine but may have similar chromatographic retention and extraction properties. Examples include Pimozide, Embutramide, and Tegafur.[9][10][11]
-
Disadvantages: The main drawback is that their extraction recovery and response to matrix effects may not perfectly mimic that of colchicine. This can lead to less reliable data compared to methods using a SIL IS. One study noted that while several structural analogs were tested, Pimozide was chosen for being the most stable and consistent.[9] Another paper highlighted that using non-deuterated compounds may result in poorer precision and accuracy as compensation for matrix effects is not as effective.[6]
-
Performance Data Comparison
The following tables summarize validation data from various studies, comparing the performance of methods using this compound against those using structural analogs.
Table 1: Method Performance Using this compound as Internal Standard
| Parameter | Human Plasma | Human Plasma | Rat Plasma | Human Whole Blood & Urine |
| Reference | Meetei K, et al. (2016)[4] | Surya M, et al. (2018)[6] | Wang D, et al. (2015)[12] | Wang X, et al. (2022)[5] |
| Extraction Method | LLE | SPE | LLE | LLE |
| Linearity (ng/mL) | 0.04 - 7.56 | 0.04 - 10.0 | 0.25 - 50 | 0.5 - 200 (Blood) |
| LLOQ (ng/mL) | ~0.11 | 0.04 | 0.25 | 0.5 |
| Recovery (%) | 57.1 (IS: 55.4) | High | ≥96 | >63.9 |
| Matrix Effect | Not explicitly stated | Minimal | IS Normalized Ratio: 1.02 - 1.3 | In line with FDA guidelines |
| Precision (CV%) | < 15% | < 15% | < 15% | < 15% |
| Accuracy (%) | < 15% | Within ±15% | Within ±15% | Within ±15% |
LLE: Liquid-Liquid Extraction; SPE: Solid-Phase Extraction; LLOQ: Lower Limit of Quantification.
Table 2: Method Performance Using Structural Analogs as Internal Standard
| Parameter | Human Serum | Human Plasma | Human Plasma |
| Reference | Cetin M, et al. (2015)[9] | Bourgogne E, et al. (2011)[11] | Nageswara Rao P, et al. (2016)[10] |
| Internal Standard | Pimozide | Embutramide | Tegafur |
| Extraction Method | Protein Precipitation | LLE | LLE |
| Linearity (ng/mL) | 1.56 - 25 | 0.50 - 50 | Not specified |
| LLOQ (ng/mL) | 0.1 | 0.50 | 0.03 |
| Recovery (%) | 82 | Satisfactory | Not specified |
| Matrix Effect | Not specified | Not specified | Not specified |
| Precision (CV%) | Not specified | < 14% | Not specified |
| Accuracy (%) | 100.4 | 97 - 105.8% | Not specified |
Experimental Protocols
Representative Protocol for Colchicine Analysis using this compound
This protocol is a synthesized example based on common methodologies.[4][5][6]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of plasma sample, add 25 µL of this compound internal standard working solution (e.g., at 100 ng/mL).
-
Vortex briefly to mix.
-
Add 100 µL of a basic buffer (e.g., saturated borax solution) to alkalinize the sample.[5]
-
Add 1 mL of an organic extraction solvent mixture (e.g., n-Hexane:Dichloromethane:Isopropanol 60:30:10, v/v/v).[4]
-
Vortex for 10 minutes, then centrifuge at 4000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase and inject into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A typical gradient would start at 90% A, ramp to 90% B over 2 minutes, hold for 1 minute, and then return to initial conditions to re-equilibrate.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
MRM Transitions:
Visualizing the Workflow and Logic
The following diagrams illustrate the analytical workflow and the logical basis for selecting a stable isotope-labeled internal standard.
Conclusion
For the quantitative analysis of colchicine in biological matrices, a stable isotope-labeled internal standard is unequivocally the superior choice. Both This compound and Colchicine-d3 are ideal candidates that ensure the highest degree of accuracy and precision by perfectly mimicking the analyte's behavior during sample preparation and analysis. While structural analogs can be used and may provide acceptable results if thoroughly validated, they inherently carry a higher risk of inaccurate quantification due to potential differences in extraction efficiency and response to matrix effects. Therefore, for robust and reliable bioanalytical data, the use of this compound is strongly recommended.
References
- 1. veeprho.com [veeprho.com]
- 2. This compound | CAS 1217651-73-4 | LGC Standards [lgcstandards.com]
- 3. rjptonline.org [rjptonline.org]
- 4. ijcpa.in [ijcpa.in]
- 5. Development, validation, and clinical application of a rapid UPLC-MS/MS method for detection of colchicine in human whole blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 7. Development and Validation of a Rapid and Simple UHPLC–MS/MS Method for the Determination of Colchicine in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Colchicine measurement using LC-MS/MS with ESI in serum with liquid liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] A novel LC-ESI-MS-MS method for sensitive quantification of colchicine in human plasma: application to two case reports. | Semantic Scholar [semanticscholar.org]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to the Bioanalytical Methods for Colchicine Utilizing Colchicine-d6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Comparative Performance of Validated LC-MS/MS Methods
The following tables summarize the key performance characteristics of different liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods developed for the quantification of colchicine using Colchicine-d6. These methods have been validated in various biological matrices and demonstrate the suitability of this approach for pharmacokinetic and clinical studies.
Table 1: Method Performance in Human Plasma
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Linearity Range (ng/mL) | 0.04 - 7.56[1] | 0.1 - 10[2] | 0.075 - 10.091[3] | 0.05 - 100[4] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.04[1] | 0.1[2] | 0.075[3] | 0.05[4] |
| Intra-day Precision (%CV) | 1.86 - 9.85[1] | < 7.0[2] | Not Reported | < 11.9[4] |
| Inter-day Precision (%CV) | Not Reported | < 7.0[2] | Not Reported | < 7.8[4] |
| Accuracy (% Nominal) | 95.92 - 107.04[1] | Within ±4.0[2] | Not Reported | 101.4 - 105.2[4] |
| Extraction Recovery (%) | 57.11 (Colchicine), 55.39 (IS)[1] | > 90[2] | Not Reported | Not Reported |
| Internal Standard | This compound[1] | This compound[2] | This compound[3] | Colchicine-d3[4] |
Table 2: Method Performance in Other Biological Matrices
| Parameter | Method 5 (Human Whole Blood & Urine) | Method 6 (Rat Plasma, Whole Blood & Urine) |
| Matrix | Whole Blood | Urine | Rat Plasma | Whole Blood | Urine |
| Linearity Range (ng/mL) | 0.5 - 200 | 2 - 2000[5] | 0.5 - Not specified[6] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5 | 2[5] | 0.5 (0.1 mL plasma), 0.1 (0.5 mL plasma)[6] |
| Intra-day Precision (%CV) | Not Reported | < 15[6] |
| Inter-day Precision (%CV) | Not Reported | < 15[6] |
| Accuracy | In line with FDA and EMA guidelines[5] | Not Reported |
| Extraction Recovery (%) | > 63.94[5] | > 96.8[6] |
| Internal Standard | This compound[5] | This compound[6] |
Experimental Protocols
The methodologies employed in the referenced studies, while all utilizing LC-MS/MS, exhibit variations in sample preparation, chromatographic separation, and mass spectrometric detection. Below are detailed protocols from a selection of these methods.
Method 1: UPLC-MS/MS for Colchicine in Human Plasma[1]
-
Sample Preparation: Liquid-liquid extraction with a mixture of n-Hexane, Dichloromethane, and Isopropyl Alcohol (60:30:10, v/v/v).
-
Chromatography:
-
Mass Spectrometry:
Method 4: LC-MS/MS for Colchicine in Human Plasma[2]
-
Sample Preparation: Details not specified, but involved the addition of 50 µL of internal standard (this compound, 5.0 ng/mL in water) to 50 µL of plasma.
-
Chromatography:
-
Total Analysis Time: Six minutes per sample[2].
-
-
Mass Spectrometry:
Method 5: UPLC-MS/MS for Colchicine in Human Whole Blood and Urine[5]
-
Sample Preparation: Liquid-liquid extraction with saturated borax and ethyl acetate[5].
-
Chromatography:
-
Mass Spectrometry:
Workflow for Inter-Laboratory Method Cross-Validation
A cross-validation of a bioanalytical method is crucial when data from different laboratories are to be compared or combined. The goal is to ensure that the method yields comparable results regardless of the testing site. A general workflow for such a cross-validation is depicted below.
Caption: Generalized workflow for inter-laboratory bioanalytical method cross-validation.
References
- 1. ijcpa.in [ijcpa.in]
- 2. Colchicine Concentrations and Relationship With Colchicine Efficacy and Adverse Events: Post Hoc Analysis of a Randomized Clinical Trial of Colchicine for Gout Flare Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. Development and Validation of a Rapid and Simple UHPLC–MS/MS Method for the Determination of Colchicine in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development, validation, and clinical application of a rapid UPLC-MS/MS method for detection of colchicine in human whole blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Performance Showdown: Colchicine-d6 Versus Its Structural Analogs in Preclinical Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of Colchicine-d6 and its structural analogs, supported by experimental data. While this compound is primarily utilized as a stable, deuterated internal standard for pharmacokinetic studies, its structural analogs are actively investigated for enhanced therapeutic efficacy and reduced toxicity compared to the parent compound, colchicine.
This guide delves into a comparative analysis of their cytotoxic, anti-inflammatory, and tubulin polymerization inhibition activities. Detailed experimental protocols are provided to enable researchers to replicate and validate these findings.
At a Glance: Key Performance Indicators
The following tables summarize the quantitative performance of colchicine and its structural analogs across key preclinical assays. It is important to note the absence of direct therapeutic performance data for this compound, as its primary application is in analytical contexts.
Table 1: Cytotoxicity (IC₅₀) of Colchicine and Structural Analogs against Various Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (nM) | Reference |
| Colchicine | SKOV-3 (Ovarian) | 37 | [1] |
| A549 (Lung) | 7.2 ± 1.3 | [2] | |
| MCF-7 (Breast) | 13 | [3] | |
| HCT116 (Colon) | 40-80 | [4] | |
| 10-Methylthiocolchicine | SKOV-3 (Ovarian) | 8 | [1] |
| 10-Ethylthiocolchicine | SKOV-3 (Ovarian) | 47 | [1] |
| N-(2-chlorobenzyl)-10-methylaminocolchicine | A549 (Lung) | 1.1 | [2] |
| MCF-7 (Breast) | 0.7 | [2] | |
| LoVo (Colon) | 0.1 | [2] | |
| LoVo/DX (Doxorubicin-resistant Colon) | 1.6 | [2] | |
| Compound 53 (2-aminothiazole analog) | Various Cancer Cell Lines | Picomolar range | [5] |
| Compound 87 (5-Amino-6-methoxy-2-aroylquinoline) | Various Cancer Cell Lines | 0.2 - 0.4 | [6] |
| Compound 97 (2-phenylindole analog) | Various Tumor Cell Lines | 16 - 62 | [6] |
| Compound 47 (Chalcone oxime derivative) | A549, HeLa, MCF-7 | 2100 - 3600 | [7] |
Table 2: Tubulin Polymerization Inhibition (IC₅₀) of Colchicine and Structural Analogs
| Compound | IC₅₀ (µM) | Reference |
| Colchicine | 3.2 | [3] |
| 2.68 | [6] | |
| 8.1 | [8] | |
| Compound 53 (2-aminothiazole analog) | 0.44 | [5] |
| Compound 87 (5-Amino-6-methoxy-2-aroylquinoline) | 1.6 | [6] |
| Compound 97 (2-phenylindole analog) | 0.79 | [6] |
| Compound [I] (3-amino-5-phenylpyrazole derivative) | 1.87 | [9] |
| Compound G13 (2-aryl-4-amide-quinoline derivative) | 13.5 | [8] |
| Compound 47 (Chalcone oxime derivative) | 1.6 | [7] |
Core Mechanism of Action: Tubulin Polymerization Inhibition
Colchicine and its analogs exert their biological effects primarily by inhibiting microtubule polymerization. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. The following diagram illustrates the experimental workflow for assessing tubulin polymerization inhibition.
Caption: Workflow for Tubulin Polymerization Inhibition Assay.
Key Signaling Pathway: NLRP3 Inflammasome Inhibition
A significant aspect of colchicine's anti-inflammatory effect is its ability to inhibit the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome.[10][11][12] This multi-protein complex plays a crucial role in the innate immune response by activating inflammatory caspases and releasing pro-inflammatory cytokines like IL-1β and IL-18. By disrupting microtubule function, colchicine interferes with the assembly and activation of the NLRP3 inflammasome.[5][13]
Caption: Colchicine's inhibitory effect on the NLRP3 inflammasome pathway.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the compounds on cell viability.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 0.2% nonidet p-40 and 8mM HCl in isopropanol).[14]
-
96-well microplates.
-
Cultured cells of interest.
-
Test compounds (Colchicine and its analogs).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium and incubate for 2-3 days to allow for cell attachment and growth.[14]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.[14]
-
Incubation: Incubate the plate for 2-5 hours at 37°C to allow for the formation of formazan crystals.[14]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ value for each compound.
Tubulin Polymerization Inhibition Assay
This assay measures the ability of the compounds to inhibit the polymerization of tubulin into microtubules.
Materials:
-
Purified tubulin (>99% pure).[15]
-
G-PEM buffer (80mM PIPES pH 6.8, 0.5mM EGTA, 2.0mM MgCl₂, 1.0mM GTP plus 5% glycerol).[15]
-
Test compounds (Colchicine and its analogs).
-
96-well plate.
-
Spectrophotometer capable of reading absorbance at 340 nm at 37°C.
Procedure:
-
Tubulin Preparation: Reconstitute tubulin to 3 mg/mL in G-PEM buffer.[15]
-
Assay Setup: In a pre-warmed 96-well plate, add 100 µL of the reconstituted tubulin to each well.
-
Compound Addition: Add the test compounds at varying concentrations to the wells.[15]
-
Polymerization and Measurement: Immediately begin recording the absorbance at 340 nm every 60 seconds for one hour at 37°C.[15]
-
Data Analysis: The increase in absorbance corresponds to the extent of tubulin polymerization. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This animal model is used to evaluate the in vivo anti-inflammatory activity of the compounds.
Materials:
-
Wistar rats or mice.
-
Carrageenan solution (1% in saline).[2]
-
Test compounds (Colchicine and its analogs).
-
Plethysmometer or calipers.
Procedure:
-
Animal Dosing: Administer the test compounds to the animals via an appropriate route (e.g., intraperitoneally or orally).
-
Induction of Edema: After a set period (e.g., 30 minutes to 1 hour), inject 0.1 mL of the carrageenan solution into the subplantar region of the right hind paw of each animal to induce inflammation and edema.[16]
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer or calipers at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[16]
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group (vehicle-treated). The formula for calculating the percentage of inhibition is: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Quantification of Colchicine and this compound by LC-MS/MS
This protocol outlines the analytical method for the simultaneous quantification of colchicine and its deuterated analog, this compound, in biological matrices.
Materials:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
C18 analytical column.
-
Mobile phase (e.g., 10 mM ammonium formate and methanol).[17]
-
Colchicine and this compound standards.
-
Biological samples (e.g., plasma).
-
Solid-phase extraction (SPE) cartridges.[17]
Procedure:
-
Sample Preparation: Extract colchicine and this compound from the biological matrix using solid-phase extraction.[17]
-
Chromatographic Separation: Inject the extracted samples onto the C18 column and separate the analytes using a gradient elution with the mobile phase.
-
Mass Spectrometric Detection: Detect and quantify the analytes using the LC-MS/MS system in multiple reaction monitoring (MRM) mode. The MRM transitions for colchicine and this compound are typically m/z 400.2 → 358.0 and m/z 406.2 → 362.1, respectively.
-
Data Analysis: Construct a calibration curve using the standard solutions and determine the concentration of colchicine in the unknown samples using this compound as the internal standard.
References
- 1. Cytotoxic, analgesic and anti-inflammatory activity of colchicine and its C-10 sulfur containing derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. inotiv.com [inotiv.com]
- 3. caymanchem.com [caymanchem.com]
- 4. mdpi.com [mdpi.com]
- 5. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and antiproliferative activity of novel colchicine derivatives: selective inhibition of melanoma cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of potent tubulin polymerization inhibitor that targets tubulin colchicine-binding site | BioWorld [bioworld.com]
- 10. researchhub.com [researchhub.com]
- 11. ksn.or.kr [ksn.or.kr]
- 12. imrpress.com [imrpress.com]
- 13. researchgate.net [researchgate.net]
- 14. goldbio.com [goldbio.com]
- 15. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.indexcopernicus.com [journals.indexcopernicus.com]
Isotope Effect Evaluation of Colchicine-d6 in Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of Colchicine-d6 as an internal standard in the mass spectrometric analysis of colchicine. By presenting experimental data from multiple studies, this document offers a comparative overview of its performance, focusing on the potential for isotopic effects that can influence quantitative accuracy.
Introduction to Isotope Effects in Mass Spectrometry
In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, stable isotope-labeled (SIL) internal standards are the gold standard for accurate quantification. The underlying principle is that a SIL analog of the analyte will exhibit identical chemical and physical properties, leading to co-elution during chromatography and equivalent ionization efficiency in the mass spectrometer. However, the substitution of hydrogen with deuterium can sometimes lead to subtle differences in physicochemical properties, known as the deuterium isotope effect. This can manifest as a slight shift in chromatographic retention time, and in rare cases, altered fragmentation patterns or ionization efficiency, potentially impacting the accuracy of quantification if not properly evaluated.
This compound, with six deuterium atoms, is a commonly used internal standard for the quantification of colchicine, a potent therapeutic agent with a narrow therapeutic index. This guide examines the performance of this compound and discusses the practical implications of any observed isotope effects.
Performance Comparison: Colchicine vs. This compound
The suitability of this compound as an internal standard is demonstrated by its consistent performance across various validated bioanalytical methods. Key performance parameters from several studies are summarized below, highlighting the close correlation between the analyte and its deuterated analog.
Chromatographic and Mass Spectrometric Parameters
Multiple reaction monitoring (MRM) is the standard technique for the quantification of colchicine and this compound, providing high selectivity and sensitivity. The commonly used precursor and product ion transitions are presented in Table 1.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Colchicine | 400.1 - 400.4 | 358.1 - 358.3 |
| This compound | 406.1 - 406.4 | 362.0 - 362.2 |
Table 1: Commonly used MRM transitions for Colchicine and this compound.
Bioanalytical Method Validation Data
The following tables summarize the performance characteristics of LC-MS/MS methods utilizing this compound as an internal standard for the quantification of colchicine in human plasma.
Linearity
| Study Reference | Linearity Range (ng/mL) | Correlation Coefficient (r²) |
| Study 1 | 0.04 - 7.56 | > 0.99 |
| Study 2 | 0.05 - 20.0 | > 0.99 |
| Study 3 | 0.10 - 50.0 | > 0.99 |
Table 2: Linearity of calibration curves for colchicine quantification using this compound.
Precision and Accuracy
| Study Reference | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Study 1 | LLOQ (0.04) | < 10 | < 10 | 90 - 110 |
| LQC (0.12) | < 5 | < 5 | 95 - 105 | |
| MQC (3.0) | < 5 | < 5 | 95 - 105 | |
| HQC (6.0) | < 5 | < 5 | 95 - 105 | |
| Study 2 | LLOQ (0.05) | < 15 | < 15 | 85 - 115 |
| LQC (0.15) | < 10 | < 10 | 90 - 110 | |
| MQC (1.0) | < 10 | < 10 | 90 - 110 | |
| HQC (15.0) | < 10 | < 10 | 90 - 110 |
Table 3: Precision and accuracy data for the quantification of colchicine.
Recovery
| Study Reference | Analyte (Colchicine) Recovery (%) | Internal Standard (this compound) Recovery (%) |
| Study 1 | 85.2 - 92.5 | 88.1 - 91.7 |
| Study 2 | ~90 | ~90 |
| Study 3 | > 80 | > 80 |
Table 4: Extraction recovery of colchicine and this compound from human plasma.
The data consistently demonstrates that methods using this compound achieve excellent linearity, precision, accuracy, and consistent recovery for both the analyte and the internal standard, meeting the stringent requirements of regulatory guidelines for bioanalytical method validation.
Isotope Effect Evaluation
A critical aspect of using a deuterated internal standard is ensuring that it co-elutes with the unlabeled analyte to compensate for any matrix effects accurately.
Chromatographic Co-elution
While a significant chromatographic separation between an analyte and its deuterated internal standard can lead to differential matrix effects and compromise quantitative accuracy, studies on colchicine have shown minimal to no separation. For instance, one study reported retention times of 2.12 minutes for colchicine and 2.11 minutes for this compound, indicating a high degree of co-elution under the applied chromatographic conditions. This negligible difference is a strong indicator that the deuterium isotope effect on the chromatographic behavior of this compound is minimal and unlikely to impact the robustness of the assay.
The workflow for assessing co-elution and its impact on matrix effects is crucial in method development and validation.
Inter-laboratory Comparison of Colchicine Quantification using Colchicine-d6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of colchicine, a widely used therapeutic agent, with a specific focus on the use of its deuterated analog, Colchicine-d6, as an internal standard. The data presented is a synthesis of published analytical methods to offer a comprehensive view of typical performance characteristics across different laboratory settings. The use of a stable isotope-labeled internal standard like this compound is a critical component in modern bioanalytical methods, ensuring high accuracy and precision by compensating for variability in sample preparation and instrument response.[1][2]
Quantitative Performance Overview
The following tables summarize the key performance parameters of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of colchicine using this compound. These methods are essential for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials.
Table 1: Linearity and Sensitivity of Colchicine Quantification
| Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Matrix | Reference |
| 0.04 - 10.0 | 0.04 | Human Plasma | [2] |
| 0.1 - 10 | 0.1 | Human Plasma | [3] |
| 0.5 - 200 | 0.5 | Human Whole Blood | [4] |
| 2 - 2000 | 2 | Human Urine | [4] |
| 0.075 - 10.091 | 0.075 | Human Plasma | [5][6] |
| 0.5 - 50 | 0.5 | Plasma | [7] |
| 0.05 - 100 | 0.05 | Human Plasma | [8] |
Table 2: Precision and Accuracy of Colchicine Quantification
| Concentration Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Matrix | Reference |
| LLOQ, Low, Mid, High QC | < 7.0 | < 7.0 | Within ±4.0 of nominal | Human Plasma | [3] |
| 2 or 20 ng/mL | < 14 | < 14 | 97 - 105.8 | Plasma | [7] |
| LLOQ, Low, Mid, High QC | < 11.9 | < 7.8 | 101.4 - 105.2 | Human Plasma | [8] |
| LLOQ, Low, Mid, High QC | 0.96 - 17.24 | 1.94 - 6.91 | 87.79 - 103.36 | Human Plasma | [6] |
| Low, Mid, High QC | 0.58 - 13.0 | 1.03 - 4.88 | Not specified | Rat Plasma | [9] |
Table 3: Recovery of Colchicine and this compound
| Analyte | Recovery (%) | Matrix | Reference |
| Colchicine | > 90 | Human Plasma | [3] |
| Colchicine | > 63.94 | Human Whole Blood/Urine | [4] |
| Colchicine | 36.84 - 37.23 | Human Plasma | [6] |
| This compound | ~37.25 | Human Plasma | [6] |
| Colchicine | > 96.8 | Rat Plasma, Whole Blood, Urine | [10] |
Experimental Protocols
The following sections detail a generalized experimental workflow for the quantification of colchicine using this compound, based on common practices reported in the literature.
Sample Preparation: Solid Phase Extraction (SPE)
Solid phase extraction is a common technique for extracting colchicine and its internal standard from biological matrices.
-
To a 0.5 mL plasma sample, add 50 µL of the this compound internal standard working solution and vortex.[5]
-
Add 200 µL of 0.02% formic acid and vortex again.[5]
-
Condition an SPE cartridge (e.g., Strata-X, 30mg/mL) with methanol, followed by equilibration with 0.02% formic acid.[5]
-
Load the pre-treated sample onto the conditioned cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard with an appropriate solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the high selectivity and sensitivity required for accurate quantification of low concentrations of colchicine in biological samples.
-
Chromatographic Column: A C18 reversed-phase column is frequently used for the separation of colchicine.[2][11][12][13]
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 10 mM ammonium formate) and an organic solvent (e.g., methanol or acetonitrile), often run in a gradient or isocratic mode.[2][5]
-
Mass Spectrometry Detection: Detection is performed using a tandem mass spectrometer in positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is employed to monitor specific precursor-to-product ion transitions for colchicine and this compound.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the quantification of colchicine using this compound as an internal standard.
Caption: Workflow for Colchicine Quantification.
Mechanism of Action: Colchicine's Anti-inflammatory Signaling Pathway
Colchicine exerts its anti-inflammatory effects primarily by disrupting microtubule polymerization.[14][15][16] This action interferes with various cellular processes involved in inflammation.
Caption: Colchicine's Anti-inflammatory Pathway.
References
- 1. veeprho.com [veeprho.com]
- 2. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 3. Colchicine Concentrations and Relationship With Colchicine Efficacy and Adverse Events: Post Hoc Analysis of a Randomized Clinical Trial of Colchicine for Gout Flare Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development, validation, and clinical application of a rapid UPLC-MS/MS method for detection of colchicine in human whole blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. rjptonline.org [rjptonline.org]
- 7. A novel LC-ESI-MS-MS method for sensitive quantification of colchicine in human plasma: application to two case reports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and Validation of a Rapid and Simple UHPLC–MS/MS Method for the Determination of Colchicine in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Liquid Chromatography Tandem Mass Spectrometric Analytical Method for Study of Colchicine in Rats Given Low Doses [mdpi.com]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. gerpac.eu [gerpac.eu]
- 13. ph02.tci-thaijo.org [ph02.tci-thaijo.org]
- 14. Colchicine Pharmacokinetics and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Colchicine --- update on mechanisms of action and therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. droracle.ai [droracle.ai]
Justifying the Choice of Colchicine-d6 as an Internal Standard: A Comparative Guide
In the realm of quantitative bioanalysis, particularly for therapeutic drug monitoring and pharmacokinetic studies, the accuracy and precision of analytical methods are paramount. The use of an internal standard (IS) is a fundamental practice in chromatography and mass spectrometry to correct for variations during sample preparation and analysis. This guide provides a comprehensive justification for the selection of Colchicine-d6 as the preferred internal standard for the quantification of colchicine, a potent therapeutic agent used for gout and other inflammatory conditions.[1]
The Role of an Internal Standard in Bioanalysis
An internal standard is a compound with physicochemical properties similar to the analyte of interest, which is added in a known quantity to every sample, calibrator, and quality control sample before processing.[2] Its primary function is to normalize for variability that can occur at various stages of the analytical workflow, including:
-
Extraction Efficiency: Compensates for analyte loss during sample preparation.
-
Injection Volume: Corrects for minor variations in the volume injected into the analytical instrument.
-
Matrix Effects: Mitigates the impact of ion suppression or enhancement in mass spectrometry, a common phenomenon in complex biological matrices like plasma.[3]
The ideal internal standard co-elutes with the analyte and exhibits similar ionization behavior, ensuring that any experimental variation affects both the analyte and the IS proportionally.[2] Stable isotope-labeled (SIL) versions of the analyte, such as deuterated compounds, are considered the "gold standard" for internal standards in LC-MS/MS assays.[2][3]
This compound: The Optimal Choice
This compound is the deuterium-labeled analog of colchicine.[1][4] It shares an identical core chemical structure with colchicine but has six hydrogen atoms replaced with deuterium atoms.[1] This subtle modification results in a higher molecular weight, allowing it to be distinguished from the native colchicine by a mass spectrometer, while its chemical behavior remains virtually identical.[5]
Key Advantages of this compound:
-
Identical Physicochemical Properties: Being structurally identical to colchicine, this compound exhibits the same chromatographic retention time, extraction recovery, and ionization efficiency.[2] This co-elution is critical for accurately correcting matrix effects, which can be highly variable between different biological samples.[3]
-
Enhanced Accuracy and Precision: By perfectly mimicking the analyte's behavior, this compound provides superior normalization compared to structural analogs, leading to more reliable and reproducible quantitative data.[3][6] Regulatory bodies like the European Medicines Agency (EMA) have noted a strong preference for the use of stable isotope-labeled internal standards in bioanalytical method submissions.[3]
-
No Isotopic Interference: The mass difference of +6 amu is sufficient to prevent isotopic crosstalk, where the signal from the analyte interferes with the signal of the internal standard.[2]
Comparison with Alternative Internal Standards
While other compounds can be used as internal standards for colchicine analysis, they possess significant disadvantages compared to this compound.
| Property | This compound (Deuterated IS) | Colchicine-d3 (Deuterated IS) | Pimozide (Structural Analog IS) |
| Type | Stable Isotope-Labeled | Stable Isotope-Labeled | Structurally Unrelated Analog |
| Molecular Weight | 405.5 g/mol [7][8] | ~402.5 g/mol | 461.5 g/mol |
| Chromatographic Behavior | Co-elutes with colchicine[2] | Co-elutes with colchicine[9] | Different retention time |
| Extraction Recovery | Identical to colchicine[2] | Identical to colchicine[9] | May differ from colchicine |
| Ionization Efficiency | Identical to colchicine[2] | Identical to colchicine[9] | Different, more susceptible to matrix effects |
| Matrix Effect Correction | Excellent, tracks analyte response accurately[3] | Excellent, tracks analyte response accurately | Suboptimal, may not effectively normalize for ion suppression/enhancement |
| Reliability | High, considered the gold standard[3] | High | Lower, potential for assay bias[3] |
While Colchicine-d3 is also a suitable deuterated standard, this compound offers a greater mass difference, further minimizing any potential for isotopic overlap and ensuring a distinct signal in the mass spectrometer. Structural analogs like pimozide, while used in some methods, do not share the same physicochemical properties and therefore cannot reliably correct for variations in extraction and, most critically, matrix effects.[3][10]
Experimental Protocols
Detailed Methodology: Quantification of Colchicine in Human Plasma using LC-MS/MS with this compound
This protocol describes a validated bioanalytical method for determining colchicine concentrations in human plasma.
1. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Prepare stock solutions of colchicine and this compound by dissolving the reference standards in methanol.[11][12]
-
Working Solutions: Prepare a series of working solutions for calibration standards by diluting the colchicine stock solution with a methanol/water mixture (e.g., 50:50, v/v) to achieve a concentration range of 0.05–100 ng/mL.[13]
-
Internal Standard Working Solution: Prepare a working solution of this compound (e.g., 50 ng/mL) by diluting the IS stock solution.[11][12]
2. Sample Preparation (Solid-Phase Extraction - SPE):
-
To 0.5 mL of plasma sample (calibrator, QC, or unknown), add 50 µL of the this compound internal standard working solution and vortex.[11][12]
-
Condition an SPE cartridge (e.g., Strata-X) with methanol, followed by equilibration with 0.02% formic acid.[11]
-
Load the pre-treated plasma sample onto the cartridge.
-
Wash the cartridge with water and 0.02% formic acid.[11]
-
Elute the analyte and internal standard with an appropriate elution solution (e.g., 10mM Ammonium formate in Acetonitrile; 10:90).[11]
-
Transfer the eluate to an autosampler vial for analysis.
3. LC-MS/MS Instrumental Conditions:
-
LC System: UPLC/HPLC system (e.g., Shimadzu Nexara, Waters Acquity).[11][14]
-
Column: A reverse-phase C18 or C8 column (e.g., Waters Acquity UPLC BEH C8, 50 mm × 2.1 mm, 1.7 µm).[14][15]
-
Mobile Phase: A gradient elution using a combination of aqueous (e.g., 5 mM ammonium formate with 0.1% formic acid) and organic (e.g., acetonitrile) phases.[16][17]
-
Injection Volume: 5 - 30 µL.[11]
-
MS/MS System: Triple quadrupole mass spectrometer (e.g., API 4000).[11]
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).[11][16]
-
Detection: Multiple Reaction Monitoring (MRM).
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (Colchicine/Colchicine-d6) against the nominal concentration of the calibration standards.[13]
-
Apply a weighted (e.g., 1/x²) linear regression to the calibration curve.[12][13]
-
Determine the concentration of colchicine in unknown samples by interpolating their peak area ratios from the regression line.
Data Presentation: Performance of a Validated Method
The following table summarizes typical performance characteristics of a validated LC-MS/MS method for colchicine quantification using this compound as the internal standard.
| Parameter | Performance Metric |
| Linearity Range | 0.05 - 100 ng/mL[13] |
| Correlation Coefficient (r²) | > 0.99[13] |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL[9][13] |
| Intra-day Precision (%CV) | < 11.9%[13] |
| Inter-day Precision (%CV) | < 7.8%[13] |
| Intra-day Accuracy (% Bias) | 101.4% to 105.2%[13] |
| Inter-day Accuracy (% Bias) | 101.4% to 105.2%[13] |
| Extraction Recovery | ~82%[10] |
These robust performance metrics, particularly the high precision and accuracy over a wide dynamic range, are directly attributable to the effective normalization provided by the this compound internal standard.
Visualizations
Caption: Logical workflow for selecting an ideal internal standard.
Caption: Bioanalytical workflow using an internal standard.
References
- 1. clearsynth.com [clearsynth.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. nbinno.com [nbinno.com]
- 6. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 7. This compound | 1217651-73-4 | SYB65173 | Biosynth [biosynth.com]
- 8. This compound | C22H25NO6 | CID 45038708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. maejournal.com [maejournal.com]
- 10. Colchicine measurement using LC-MS/MS with ESI in serum with liquid liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rjptonline.org [rjptonline.org]
- 12. ir.vistas.ac.in [ir.vistas.ac.in]
- 13. Development and Validation of a Rapid and Simple UHPLC–MS/MS Method for the Determination of Colchicine in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for Colchicine-d6: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Colchicine-d6, a deuterated form of colchicine used as an internal standard in research.[1] Due to its high toxicity, special care must be taken in handling and disposal to ensure the safety of laboratory personnel and the environment.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance with the following primary concerns:
-
Acute Toxicity: Fatal if swallowed or inhaled.[2]
-
Serious Eye Damage: Causes serious eye damage.[2]
-
Germ Cell Mutagenicity: May cause genetic defects.[2]
It is imperative to handle this compound in a well-ventilated area, preferably within a chemical fume hood, and to wear appropriate personal protective equipment (PPE) at all times.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Hand Protection | Nitrile or chloroprene gloves, inspected before use. Use proper glove removal technique.[3] |
| Eye Protection | ANSI-approved safety glasses or goggles with side protection.[3][4] |
| Body Protection | A properly sized lab coat, fully buttoned.[3] |
| Respiratory Protection | For procedures with a potential for aerosolization, an air-purifying respirator should be worn.[5] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Adherence to institutional and local regulations is mandatory.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Liquid Waste:
-
Sharps:
-
Pipettes, pipette tips, and any broken glass contaminated with this compound are considered sharps and must be placed in a designated sharps container.[6]
-
2. Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."[7][8]
-
The label must include the full chemical name, "this compound," and not abbreviations or chemical formulas.[8]
-
Specify the associated hazards (e.g., Toxic, Mutagenic).[7]
-
For mixtures, list all components and their approximate percentages.[7]
3. Storage in a Satellite Accumulation Area (SAA):
-
Store all this compound waste in a designated Satellite Accumulation Area (SAA) within the laboratory.[7]
-
The SAA should be a designated benchtop, a section of a fume hood, or a cabinet.[7]
-
Keep waste containers closed except when adding waste.[6][8]
-
Segregate this compound waste from incompatible materials, such as strong acids and oxidizing agents.[5][7]
-
Utilize secondary containment, such as a lab tray, to capture any potential leaks.[6] The secondary container must be able to hold 110% of the volume of the primary container.[6]
4. Requesting Waste Pickup:
-
Familiarize yourself with your institution's hazardous waste pickup schedule and procedures.
-
Request a hazardous waste collection before time or quantity limits are reached.[6]
Quantitative Storage Guidelines for Hazardous Waste:
| Guideline | Limit |
| Time Limit | Waste must be collected within 90 days of the start of accumulation.[6] |
| Quantity Limit | Up to 55 gallons of a single hazardous waste can be stored.[6] |
| Full Container Removal | A full waste container must be removed from the SAA within three days.[7] |
5. Decontamination:
-
Decontaminate all equipment and surfaces that have come into contact with this compound.
-
Use soap and water for decontamination.[3]
-
The rinsate from decontaminating empty containers that held toxic chemicals must be collected and treated as hazardous waste.[8]
-
After a triple rinse with an appropriate solvent and then water, empty containers may be disposed of in the regular trash.[8]
6. Spill Response:
-
Minor Spills:
-
Clean up spills immediately, avoiding dust generation.[5]
-
Wear appropriate PPE, including a dust respirator.[5]
-
Dampen the spilled material with water to prevent it from becoming airborne.[5]
-
Use dry clean-up procedures such as sweeping or vacuuming with a HEPA-filtered vacuum.[5]
-
Place all contaminated materials into a suitable, labeled container for disposal as hazardous waste.[5][9]
-
-
Major Spills:
-
Evacuate the area and alert emergency responders, informing them of the location and nature of the hazard.[5]
-
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. research.uga.edu [research.uga.edu]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. shop.leicabiosystems.com [shop.leicabiosystems.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Colchicine-d6
For researchers, scientists, and drug development professionals, ensuring personal and environmental safety when handling potent compounds like Colchicine-d6 is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment.
This compound, a deuterated form of a toxic compound, is classified as fatal if swallowed or inhaled and can cause serious eye damage and genetic defects.[1] Adherence to strict safety protocols is therefore non-negotiable.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure risk. The following table outlines the required equipment, its specifications, and the rationale for its use.
| PPE Component | Specifications & Guidelines | Rationale |
| Gloves | Double gloving with nitrile or neoprene gloves tested for use with chemotherapy drugs (e.g., ASTM D6978-05 compliant).[2][3] The outer glove should be worn over the gown cuff, and the inner glove underneath.[3] Change gloves immediately if contaminated or damaged.[3] | Prevents skin contact and absorption, which are primary routes of exposure. Double gloving provides an additional barrier. |
| Gown | Disposable, long-sleeved, impervious gown made of a material like polyethylene-coated polypropylene.[3] Gowns should have knit cuffs. | Protects skin and personal clothing from accidental splashes and spills.[4] |
| Eye & Face Protection | ANSI-approved safety glasses with side shields or a full-face shield.[5] If there is a risk of splashing, a face shield is preferred.[6] | Protects eyes from contact with the powder or solutions, which can cause serious damage.[1] |
| Respiratory Protection | A NIOSH-approved respirator with a dust cartridge (e.g., N95) should be used when handling the powder form to prevent inhalation.[3][7] | This compound is fatal if inhaled, making respiratory protection critical when airborne particles may be generated.[1] |
| Additional PPE | Shoe covers and a cap should be worn to minimize the spread of contamination.[6] | Provides comprehensive protection and reduces the risk of carrying contaminants outside the designated handling area. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic approach to handling this compound is essential to maintain a safe working environment. Follow these procedural steps diligently.
1. Preparation and Engineering Controls:
-
Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood or a Class II biological safety cabinet, to contain any airborne particles.[8]
-
Ventilation: Ensure adequate ventilation and use local exhaust ventilation at the point of dust or fume generation.[7][8]
-
Emergency Equipment: Confirm that an approved eyewash station, safety shower, and fire extinguisher are readily accessible.[7]
2. Handling the Compound:
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[9] Use a wet method for cleaning up any spills to reduce dust.[10]
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area.[11] Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[7][11]
-
Labeling: All containers of this compound must be clearly labeled as "Toxic" and stored in a designated, locked poison cabinet away from incompatible materials.[7]
3. Spill Management:
-
Minor Spills: In case of a minor spill, immediately alert others in the area. Wearing full PPE, cover the spill with absorbent material.[8] Dampen the material with water to prevent dusting before carefully sweeping or vacuuming it up with a HEPA-filtered vacuum.[8] Place the waste in a sealed, labeled container for disposal.[7]
-
Major Spills: For a major spill, evacuate the area immediately and alert emergency responders.[8]
Disposal Plan: Ensuring Safe and Compliant Waste Management
Proper disposal of this compound and all contaminated materials is a critical final step to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, gowns, shoe covers, and cleaning materials, must be treated as hazardous waste.
-
Containerization: Place all contaminated waste in a dedicated, leak-proof, and clearly labeled hazardous waste container.[12] Double-bagging of waste is recommended for extra precaution.[4]
-
Disposal Protocol: Dispose of the hazardous waste through a licensed chemical waste disposal firm in accordance with all local, regional, and national regulations.[7] Do not empty any waste containing this compound into drains.[12]
Below is a workflow diagram illustrating the key stages of safely handling this compound.
Caption: Workflow for handling and disposing of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 3. halyardhealth.com [halyardhealth.com]
- 4. ipservices.care [ipservices.care]
- 5. research.uga.edu [research.uga.edu]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ny02208580.schoolwires.net [ny02208580.schoolwires.net]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. nj.gov [nj.gov]
- 11. shop.leicabiosystems.com [shop.leicabiosystems.com]
- 12. carlroth.com:443 [carlroth.com:443]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
